molecular formula C19H22N2O3 B14862643 3-Hydroxysarpagine

3-Hydroxysarpagine

Cat. No.: B14862643
M. Wt: 326.4 g/mol
InChI Key: FNKZQZYHQGWZAE-LWVQLFPSSA-N
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Description

3-Hydroxysarpagine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2-/t14-,15?,17+,19-/m1/s1

InChI Key

FNKZQZYHQGWZAE-LWVQLFPSSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC4=C([C@@]2(C[C@H]1C3CO)O)NC5=C4C=C(C=C5)O

Canonical SMILES

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 3-Hydroxysarpagine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. Among these, the ajmaline-type alkaloids, such as the antiarrhythmic drug ajmaline (B190527), are of considerable interest. The biosynthesis of these complex molecules involves a series of intricate enzymatic reactions. A key intermediate in the formation of ajmaline and related compounds is 3-hydroxysarpagine. This technical guide provides a detailed overview of the core biosynthetic pathway leading to this compound, focusing on the key enzymes, their quantitative characteristics, and the experimental protocols used for their study. This guide is intended for researchers in natural product biosynthesis, metabolic engineering, and drug development who are interested in understanding and potentially manipulating this important pathway.

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound is a branch of the larger ajmaline biosynthetic pathway, which originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452).[1] The pathway to this compound involves a series of enzymatic transformations that modify the strictosidine aglycone. The core reaction cascade is detailed below.

The pathway begins with the conversion of the central MIA intermediate, strictosidine, into geissoschizine. This is followed by the key cyclization step catalyzed by the Sarpagan Bridge Enzyme (SBE) , which forms the characteristic C-5/C-16 bond of the sarpagan skeleton, yielding polyneuridine (B1254981) aldehyde.[2][3] SBE is a cytochrome P450-dependent monooxygenase that requires NADPH and oxygen.[2]

Following the formation of the sarpagan bridge, Polyneuridine Aldehyde Esterase (PNAE) , a highly specific hydrolase, catalyzes the conversion of the C10 monoterpenoid unit into a C9 unit by removing the methyl ester group from polyneuridine aldehyde.[4] This reaction forms the unstable intermediate 16-epivellosimine (B1246557).

The next step is catalyzed by Vinorine (B1233521) Synthase (VS) , an acetyl-CoA dependent acetyltransferase. VS facilitates the cyclizing acetylation of 16-epivellosimine to produce vinorine. This enzyme is a member of the BAHD superfamily of acyltransferases.

Finally, Vinorine Hydroxylase (VH) , a cytochrome P450 monooxygenase, hydroxylates vinorine at the C-21 position to yield vomilenine (B1248388). Although the direct precursor to this compound is not explicitly detailed in the search results as a standalone compound, the pathway to vomilenine represents the core enzymatic steps leading to hydroxylated sarpagan-type alkaloids. Further steps involving reductases and other modifying enzymes lead to the final ajmaline structure.

3-Hydroxysarpagine_Biosynthesis Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Polyneuridine Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine Aldehyde SBE (Sarpagan Bridge Enzyme) NADPH, O2 16-Epivellosimine 16-Epivellosimine Polyneuridine Aldehyde->16-Epivellosimine PNAE (Polyneuridine Aldehyde Esterase) H2O Vinorine Vinorine 16-Epivellosimine->Vinorine VS (Vinorine Synthase) Acetyl-CoA Vomilenine \n (precursor to this compound derivatives) Vomilenine (precursor to this compound derivatives) Vinorine->Vomilenine \n (precursor to this compound derivatives) VH (Vinorine Hydroxylase) NADPH, O2

Diagram 1: The core enzymatic steps in the biosynthesis of vomilenine, a key hydroxylated sarpagan alkaloid.

Quantitative Enzyme Data

A comprehensive understanding of a biosynthetic pathway requires quantitative data on the kinetics of its constituent enzymes. This information is critical for metabolic modeling and engineering efforts. The following table summarizes the available kinetic parameters for the core enzymes in the this compound pathway. It is important to note that complete kinetic data, including kcat and specific activity, are not available for all enzymes in the published literature.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Specific ActivityReference(s)
Sarpagan Bridge Enzyme (SBE)Rauvolfia serpentinaGeissoschizine22.5Not ReportedNot Reported
Sarpagan Bridge Enzyme (SBE)Gelsemium sempervirensGeissoschizine35.3Not ReportedNot Reported
Polyneuridine Aldehyde Esterase (PNAE)Rauvolfia serpentinaPolyneuridine AldehydeNot ReportedNot ReportedNot Reported
Vinorine Synthase (VS)Rauvolfia serpentina16-Epivellosimine (Gardneral)7.5Not ReportedNot Reported
Acetyl-CoA57Not ReportedNot Reported
Vinorine Hydroxylase (VH)Rauvolfia serpentinaVinorineNot ReportedNot ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the enzymes of the this compound biosynthesis pathway. These protocols are synthesized from established methods in the field.

Protocol 1: Heterologous Expression of Sarpagan Bridge Enzyme (a Cytochrome P450) in Saccharomyces cerevisiae

This protocol describes the expression of a plant-derived cytochrome P450 enzyme, such as SBE, in yeast, a common system for characterizing these membrane-bound proteins.

1. Gene Synthesis and Vector Construction: a. Synthesize the coding sequence of the Sarpagan Bridge Enzyme (SBE) gene, codon-optimized for S. cerevisiae expression. b. Clone the synthesized gene into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1). c. Co-express a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Catharanthus roseus) in the same or a compatible vector to ensure efficient electron transfer to the P450.

2. Yeast Transformation: a. Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method. b. Select for transformed yeast on appropriate synthetic defined medium lacking the auxotrophic marker (e.g., uracil).

3. Protein Expression: a. Inoculate a starter culture of the transformed yeast in selective medium containing glucose and grow overnight at 30°C with shaking. b. Inoculate a larger volume of selective medium containing galactose (to induce expression) with the overnight culture to an OD600 of ~0.4. c. Grow the culture for 48-72 hours at a reduced temperature (e.g., 20-25°C) with vigorous shaking to enhance protein folding and activity.

4. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Wash the cell pellet with a buffered solution. c. Resuspend the cells in a lysis buffer containing protease inhibitors. d. Lyse the cells using glass beads or a French press. e. Centrifuge the lysate at a low speed to remove cell debris. f. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration.

Protocol 2: Purification of His-tagged Recombinant Vinorine Synthase from Escherichia coli

This protocol outlines the purification of a soluble enzyme, Vinorine Synthase, expressed in E. coli with a polyhistidine tag.

1. Expression and Cell Lysis: a. Express the His-tagged Vinorine Synthase in an appropriate E. coli strain (e.g., BL21(DE3)). b. Harvest the cells and resuspend them in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation.

2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) resin column with a binding buffer. b. Load the clarified lysate onto the column. c. Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. d. Elute the His-tagged Vinorine Synthase from the column using an elution buffer containing a high concentration of imidazole.

3. Buffer Exchange and Concentration: a. Exchange the buffer of the eluted protein to a suitable storage buffer using dialysis or a desalting column. b. Concentrate the purified protein using a centrifugal filter device. c. Determine the final protein concentration and assess purity by SDS-PAGE.

Protocol 3: Enzyme Activity Assay for Sarpagan Bridge Enzyme

This assay measures the activity of SBE by quantifying the formation of its product, polyneuridine aldehyde, from the substrate geissoschizine.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • HEPES buffer (pH 7.5)
  • Microsomal fraction containing recombinant SBE
  • Geissoschizine (substrate)
  • NADPH (cofactor)

2. Reaction Incubation: a. Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes. b. Initiate the reaction by adding NADPH. c. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

3. Reaction Quenching and Product Extraction: a. Stop the reaction by adding an organic solvent (e.g., ethyl acetate). b. Vortex vigorously and centrifuge to separate the phases. c. Collect the organic phase containing the product.

4. Product Analysis: a. Evaporate the organic solvent and resuspend the residue in a suitable solvent for analysis. b. Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the polyneuridine aldehyde product.

Protocol 4: Site-Directed Mutagenesis of a Pathway Enzyme

This protocol provides a general workflow for introducing specific mutations into the gene of a pathway enzyme to study structure-function relationships.

1. Primer Design: a. Design a pair of complementary mutagenic primers containing the desired nucleotide change(s). b. The primers should be of sufficient length and have a suitable melting temperature.

2. Mutagenesis PCR: a. Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. b. The PCR will amplify the entire plasmid, incorporating the mutation.

3. Template DNA Digestion: a. Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

4. Transformation and Sequencing: a. Transform the DpnI-treated plasmid into competent E. coli cells. b. Isolate plasmid DNA from several resulting colonies. c. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Mandatory Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Experimental_Workflow cluster_gene Gene of Interest (e.g., SBE) cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization Gene_Cloning Gene Cloning into Expression Vector Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Protein_Induction Protein Expression Induction Yeast_Transformation->Protein_Induction Microsome_Isolation Microsome Isolation Protein_Induction->Microsome_Isolation Enzyme_Assay Enzyme Activity Assay Microsome_Isolation->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis

Diagram 2: A representative experimental workflow for the heterologous expression and characterization of a pathway enzyme.

References

3-Hydroxysarpagine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the sarpagan-type indole (B1671886) alkaloid, 3-hydroxysarpagine. It details its primary natural sources and outlines a comprehensive methodology for its extraction and isolation, based on established scientific literature. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a phytochemical found within the Apocynaceae family, a plant family renowned for its rich diversity of bioactive indole alkaloids.[1][2] The principal genus from which this compound is isolated is Rauwolfia.[1] Specifically, the roots of these plants are the primary source material for extraction.[3][4]

While specific yield data for this compound is not extensively reported, the total alkaloid content in the roots of its source plants provides a quantitative benchmark. These values can vary based on geographical location, age of the plant, and environmental conditions.[5][6][7]

Table 1: Natural Sources and Alkaloid Content
Plant SpeciesFamilyPlant Part UsedTotal Alkaloid Yield (% of Dry Weight)Key References
Rauwolfia serpentinaApocynaceaeDried Roots0.7% - 3.0%[4][6]
Rauwolfia tetraphyllaApocynaceaeDried RootsContains this compound, but specific total alkaloid yield not detailed in the searched literature.[1][2]

Isolation and Purification Methodology

The isolation of this compound from its natural source, primarily Rauwolfia serpentina roots, is a multi-step process involving solvent extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating indole alkaloids from Rauwolfia species.[3][8][9]

Experimental Protocol

2.1.1 Step 1: Preparation of Plant Material

  • Obtain dried roots of Rauwolfia serpentina.

  • Grind the dried roots into a coarse powder to increase the surface area for efficient extraction. A sample size of approximately 2.5 kg is a common starting point for alkaloid isolation.[8]

2.1.2 Step 2: Maceration and Extraction

  • The powdered root material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

  • The plant material is soaked in methanol for a period of several days, with the solvent being periodically replaced with fresh methanol.

  • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

2.1.3 Step 3: Acid-Base Liquid-Liquid Partitioning

  • The crude methanolic extract is suspended in a 2% aqueous tartaric acid solution.

  • This acidic aqueous suspension is then washed with n-hexane to remove non-polar compounds like fats and waxes. The hexane (B92381) layer is discarded.

  • The remaining acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 using a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • The basified solution is then partitioned successively with a non-polar organic solvent, typically chloroform (B151607) (CHCl₃) or a dichloromethane (B109758) (CH₂Cl₂)/ethyl acetate (B1210297) (EtOAc) mixture. The alkaloids, now in their free base form, will migrate to the organic layer.

  • The combined organic layers are collected, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporated to dryness to yield a crude alkaloid fraction. The chloroform fraction has been noted to contain a high concentration of alkaloids (e.g., up to 2.68%).[9]

2.1.4 Step 4: Chromatographic Purification

  • The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel (60–120 mesh).

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (CHCl₃-MeOH).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., CH₂Cl₂/MeOH/NH₄OH; 94:5:1) and visualized under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Fractions showing similar TLC profiles, corresponding to the Rf value of this compound, are combined.

2.1.5 Step 5: Final Purification and Characterization

  • The combined fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) or Phenyl-hexyl column to achieve high purity.[10]

  • The structure of the purified this compound is confirmed using standard spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the detailed chemical structure.[3][8]

    • Infrared (IR) Spectroscopy: To identify functional groups.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Rauwolfia root material.

G PlantMaterial Dried, Powdered Rauwolfia serpentina Roots Extraction Exhaustive Maceration PlantMaterial->Extraction Methanol CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Acid-Base Liquid-Liquid Partitioning CrudeExtract->Partitioning 1. Acidify (Tartaric Acid) 2. Wash (Hexane) 3. Basify (NH₄OH) 4. Extract (Chloroform) AlkaloidFraction Crude Alkaloid Fraction (Chloroform Layer) Partitioning->AlkaloidFraction ColumnChrom Silica Gel Column Chromatography AlkaloidFraction->ColumnChrom Gradient Elution (e.g., CHCl₃-MeOH) Fractions Combined Fractions containing This compound ColumnChrom->Fractions TLC Monitoring PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS, IR) PureCompound->Analysis

References

3-Hydroxysarpagine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a naturally occurring monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family. These complex natural products are predominantly found in plants of the Apocynaceae family, notably within the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia sellowii.[1] Sarpagine alkaloids are biosynthetically related to other significant indole alkaloids like ajmaline (B190527) and macroline, sharing a common tryptophan-derived precursor. This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities, which include antiproliferative and antimicrobial properties. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on the technical details relevant to research and drug development.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique pentacyclic structure. The systematic IUPAC name for this compound is (1S,4R,6S,14S)-11-hydroxy-4-(hydroxymethyl)-13-methyl-2-oxa-12,15-diazapentacyclo[12.2.2.1¹,¹⁴.0²,¹².0⁴,¹¹]nonadeca-8,10-dien-3-one.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 857297-90-6
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.39 g/mol
InChIKey FNKZQZYHQGWZAE-QHQXCOLENA-N
SMILES C/C=C1/C[N@]2[C@H]3Cc4c([nH]c5ccc(O)cc45)[C@]2(O)CC1[C@H]3CO
Table 2: Predicted Physicochemical Properties of this compound
PropertyValue
XLogP3 1.8
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 326.163043 g/mol
Topological Polar Surface Area 77.9 Ų
Heavy Atom Count 24
Complexity 625

Note: The physicochemical properties listed above are computationally predicted and may vary from experimentally determined values.

Experimental Protocols

Isolation of this compound from Rauwolfia serpentina
  • Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to extraction with a polar solvent, most commonly methanol, using techniques such as maceration or Soxhlet extraction.

  • Acid-Base Partitioning: The crude methanolic extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., chloroform (B151607) or ethyl acetate). The alkaloids, being basic, will preferentially move into the acidic aqueous layer as their hydrochloride salts.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to liberate the free alkaloid bases. These are subsequently re-extracted into an immiscible organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is subjected to various chromatographic techniques for separation and purification. This often involves column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

A logical workflow for this process can be visualized as follows:

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification A Dried Rauwolfia serpentina Root Powder B Methanolic Extraction A->B C Crude Methanolic Extract D Partitioning (Acidic H₂O / Organic Solvent) C->D E Acidic Aqueous Layer (Alkaloid Salts) D->E F Basification & Re-extraction E->F G Crude Alkaloid Mixture F->G H Column Chromatography G->H I Preparative TLC / HPLC H->I J Isolated this compound I->J

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although specific spectral data for this compound is not widely published, the following methods are standard for the characterization of novel natural products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to assign the chemical shifts to specific atoms within the complex polycyclic structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the substructures present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying the indole chromophore characteristic of this class of alkaloids.

Biological Activity and Potential Signaling Pathways

While research specifically on the biological activity of this compound is limited, the broader class of sarpagine alkaloids has demonstrated a range of pharmacological effects. Extrapolation from related compounds suggests potential areas of interest for future investigation.

Known Activities of Sarpagine Alkaloids:
  • Antiproliferative Activity: Several sarpagine alkaloids have shown in vitro growth inhibitory activity against various human cancer cell lines.[2] This suggests that this compound could be a candidate for anticancer drug discovery.

  • Antimicrobial Activity: Some sarpagine-related alkaloids have exhibited moderate antibacterial activity.[3]

  • Reversal of Multidrug Resistance: Certain alkaloids from this family have been shown to be effective in reversing multidrug resistance in cancer cells, a significant challenge in chemotherapy.[4]

Potential Signaling Pathways:

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other indole alkaloids and antiproliferative agents, several pathways could be hypothesized as potential targets. A logical diagram illustrating these potential areas of investigation is presented below.

G cluster_compound Compound cluster_cellular_effects Potential Cellular Effects cluster_pathways Hypothesized Signaling Pathway Targets A This compound B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Inhibition of Proliferation A->D E Reversal of Multidrug Resistance A->E F Caspase Activation B->F G Cyclin-Dependent Kinase (CDK) Inhibition C->G H MAPK/ERK Pathway Modulation D->H I P-glycoprotein (MDR1) Inhibition E->I

Figure 2: Hypothesized biological activities and signaling pathway targets.

Conclusion and Future Directions

This compound represents a compelling lead compound for further investigation in the field of drug discovery. Its complex chemical architecture and the known biological activities of related sarpagine alkaloids underscore its potential as a source of novel therapeutic agents. Future research should focus on the following areas:

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would provide a reliable source of the compound for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological profiling of this compound is necessary to identify its primary biological targets and to validate the therapeutic potential suggested by the activities of related compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects is crucial for its development as a drug candidate.

This technical guide provides a foundational understanding of this compound, summarizing the current knowledge and highlighting the key areas for future research and development. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to the exploration of novel natural products for the advancement of human health.

References

Unveiling 3-Hydroxysarpagine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, has been a subject of interest within the scientific community due to its presence in various medicinally important plants of the Rauwolfia genus. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its isolation, structure elucidation, and physicochemical properties. The document outlines the experimental protocols employed in its characterization and summarizes key quantitative data. Furthermore, it explores the biosynthetic origins of sarpagine alkaloids and touches upon the synthetic strategies developed for this class of compounds. This guide is intended to be a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

The discovery of this compound is rooted in the extensive phytochemical investigations of the Rauwolfia genus, a source of numerous biologically active alkaloids. While the broader class of sarpagine alkaloids was known, the specific identification of this compound was a significant contribution to the field.

Initial isolation of this compound was reported from the roots of Rauwolfia serpentina and Rauwolfia tetraphylla. The pioneering work in the mid-20th century on Rauwolfia alkaloids laid the foundation for the eventual characterization of this hydroxylated derivative. The isolation procedures typically involved classical alkaloid extraction techniques followed by chromatographic separation.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data obtained from these analyses were crucial in confirming its molecular structure, including the presence and position of the hydroxyl group on the sarpagine skeleton.

PropertyValue
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.1630 g/mol
Appearance Amorphous powder or crystalline solid
Solubility Soluble in methanol (B129727), chloroform (B151607)
UV λmax (MeOH) 225, 282, 290 nm

Table 1: Physicochemical Properties of this compound

¹H-NMR (CDCl₃, δ ppm) ¹³C-NMR (CDCl₃, δ ppm)
Specific assignments require original spectral data, which is not readily available in public databases. Key signals would include aromatic protons of the indole ring, protons of the ethylidene side chain, and protons adjacent to the hydroxyl and nitrogen atoms.Characteristic signals would include those for the indole ring system, the carbonyl group, the ethylidene side chain, and the carbon bearing the hydroxyl group.

Table 2: General NMR Spectroscopic Data for this compound

Experimental Protocols

General Alkaloid Extraction from Rauwolfia Species

A general procedure for the extraction of alkaloids from Rauwolfia root bark is as follows:

  • Maceration: Powdered root bark is macerated with a suitable solvent, typically methanol or ethanol, often with the addition of a weak base like ammonia (B1221849) to liberate the free alkaloids.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction. The extract is acidified, and non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with a solvent such as chloroform or dichloromethane.

  • Purification: The crude alkaloid mixture is then subjected to chromatographic separation.

Chromatographic Isolation of this compound

The isolation of this compound from the crude alkaloid mixture is typically achieved using column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for example, a mixture of chloroform and methanol, is often employed. Further purification can be achieved by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). 2D NMR experiments (COSY, HSQC, HMBC) are essential for the complete assignment of proton and carbon signals and to establish the connectivity of the atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum provide additional structural information.

Biosynthesis and Synthesis

Biosynthesis of Sarpagine Alkaloids

The sarpagine alkaloids, including this compound, are derived from the condensation of tryptamine (B22526) and secologanin, which forms strictosidine, the universal precursor to monoterpenoid indole alkaloids.[1][2] A series of enzymatic transformations, including the action of sarpagan bridge enzyme, leads to the formation of the characteristic bridged ring system of the sarpagine skeleton.[2] The hydroxylation at the 3-position is a subsequent enzymatic step in the biosynthetic pathway.

Biosynthesis_of_Sarpagine_Alkaloids Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Sarpagan_Bridge_Enzyme Sarpagan_Bridge_Enzyme Strictosidine->Sarpagan_Bridge_Enzyme Polyneuridine_Aldehyde Polyneuridine_Aldehyde Sarpagan_Bridge_Enzyme->Polyneuridine_Aldehyde Vellosimine Vellosimine Polyneuridine_Aldehyde->Vellosimine Sarpagine_Scaffold Sarpagine_Scaffold Vellosimine->Sarpagine_Scaffold Hydroxylation Hydroxylation Sarpagine_Scaffold->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Biosynthetic pathway of sarpagine alkaloids.

Total Synthesis

While a specific total synthesis of this compound has not been extensively reported, general strategies for the synthesis of the sarpagine alkaloid core have been developed. These approaches often involve the construction of the key azabicyclo[3.3.1]nonane ring system. A key disconnection approach for the synthesis of the sarpagine skeleton is the Fischer indole synthesis to form the indole nucleus late in the synthetic sequence.

Total_Synthesis_Workflow cluster_Starting_Materials Starting Materials cluster_Core_Construction Core Construction cluster_Indole_Formation Indole Formation cluster_Final_Modifications Final Modifications A Simple Chiral Precursors B Azabicyclo[3.3.1]nonane Core Formation A->B C Fischer Indole Synthesis B->C D Functional Group Interconversions C->D E Hydroxylation D->E This compound This compound E->this compound

Caption: General synthetic workflow for sarpagine alkaloids.

Biological Activity and Future Perspectives

The biological activities of many Rauwolfia alkaloids are well-documented, with effects on the central nervous and cardiovascular systems. While specific pharmacological studies on this compound are limited, its structural similarity to other bioactive sarpagine alkaloids suggests that it may possess interesting pharmacological properties. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent. The hydroxyl group at the 3-position offers a potential site for further chemical modification to generate novel derivatives with enhanced or modified biological profiles.

Conclusion

This compound represents an intriguing member of the sarpagine family of indole alkaloids. Its discovery and characterization have contributed to our understanding of the chemical diversity of Rauwolfia species. While its biological activities are not yet fully elucidated, its structure provides a foundation for future research in medicinal chemistry and pharmacology. This technical guide has summarized the key aspects of its discovery, and history, and provided an overview of the experimental and synthetic approaches relevant to its study, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to 3-Hydroxysarpagine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpagine (B1680780) and its related alkaloids, belonging to the monoterpenoid indole (B1671886) alkaloid class, represent a structurally diverse family of natural products with a wide array of biological activities. This technical guide focuses on 3-hydroxysarpagine, a hydroxylated derivative isolated from the roots of Rauwolfia serpentina, and its potential analogues. While research on this compound itself is in its nascent stages, this document consolidates the available information on its isolation, structure, and preliminary biological assessments. Furthermore, it provides a broader context by examining the synthesis, biological activities, and mechanisms of action of the parent sarpagine alkaloids and other hydroxylated derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this subclass of indole alkaloids, providing detailed experimental protocols where available and outlining potential avenues for future research and drug development.

Introduction to Sarpagine Alkaloids

The sarpagine alkaloids are a significant group of monoterpenoid indole alkaloids characterized by a rigid pentacyclic cage-like structure. They are primarily isolated from plants of the Apocynaceae family, notably from the genera Rauwolfia and Alstonia. Biosynthetically, they are related to other important indole alkaloids like ajmaline (B190527) and macroline. The complex architecture and diverse biological activities of sarpagine alkaloids, including anticancer, antimalarial, and vasorelaxant effects, have made them attractive targets for phytochemical investigation and synthetic chemistry.

This compound: Isolation and Characterization

The first and thus far only reported isolation of this compound was from the dried roots of Rauwolfia serpentina[1][2]. The structure of this novel compound was elucidated using spectroscopic and chemical methods.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on the isolation of indole alkaloids from Rauwolfia serpentina:

  • Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to exhaustive extraction with a suitable solvent, typically methanol (B129727) (MeOH).

  • Solvent Partitioning: The resulting crude methanol extract is then partitioned between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution to separate the alkaloids from non-basic compounds. The pH of the aqueous layer is then adjusted to be basic, and the alkaloids are re-extracted into an organic solvent.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to multiple steps of column chromatography. A combination of normal-phase (silica gel) and reversed-phase (ODS) chromatography is often employed.

  • Final Purification: Final purification to yield pure this compound is typically achieved through high-performance liquid chromatography (HPLC).

Biological Activities and Mechanism of Action

Data on the specific biological activities of this compound are limited. The initial study that isolated the compound investigated the topoisomerase I and II inhibitory activities and cytotoxicity against human promyelocytic leukemia (HL-60) cell lines for some of the isolated alkaloids[1][2]. However, the specific activity data for this compound from this study are not detailed in the available abstracts.

One study investigating the anxiolytic effects of various indole alkaloids from Rauvolfia ligustrina mentioned that this compound, in contrast to other tested alkaloids like sarpagine and alstonine, did not show positive results[3][4]. Another computational study listed this compound from Rauwolfia serpentina as a candidate for virtual screening against aldose reductase, an enzyme implicated in diabetic complications, though no experimental validation was reported[5][6].

The broader class of sarpagine alkaloids has been reported to exhibit a range of biological activities, as summarized in the table below.

Table 1: Reported Biological Activities of Sarpagine and Related Alkaloids
Alkaloid/DerivativeBiological ActivityQuantitative Data (IC50/EC50)Reference
Sarpagine AnalogueAntiproliferative (Ferroptosis induction)Not specifiedN/A
Ajmaline type alkaloidsVasorelaxant activity30 µM[7]
N(4)-methyltalpinineNF-κB inhibitory activityED50 = 1.2 µMN/A
VariousAntimalarial, Antileishmanial, AnticancerNot specifiedN/A

Synthesis of Sarpagine Derivatives and Analogues

To date, a specific total synthesis for this compound has not been reported. However, several synthetic strategies have been developed for the core sarpagine skeleton and other analogues. These approaches often involve the construction of the key azabicyclo[3.3.1]nonane core.

General Synthetic Workflow for Sarpagine Core

A common retrosynthetic analysis of the sarpagine core is depicted below. The workflow illustrates a generalized strategy for assembling the characteristic polycyclic system.

G Sarpagine Sarpagine Core Azabicyclo Azabicyclo[3.3.1]nonane Intermediate Sarpagine->Azabicyclo Key Disconnection PictetSpengler Pictet-Spengler Reaction Azabicyclo->PictetSpengler Formation Cyclization Intramolecular Cyclization Azabicyclo->Cyclization Alternative Formation Tryptamine (B22526) Tryptamine Derivative Aldehyde Aldehyde Coupling Partner PictetSpengler->Tryptamine PictetSpengler->Aldehyde

Caption: Generalized retrosynthetic analysis of the sarpagine alkaloid core.

Signaling Pathways

The precise signaling pathways modulated by this compound are currently unknown. However, for the broader class of sarpagine alkaloids and other indole alkaloids, several mechanisms have been elucidated. For instance, some sarpagine analogues have been found to induce antiproliferative effects through the induction of ferroptosis, a form of iron-dependent programmed cell death.

The biosynthesis of sarpagine alkaloids themselves involves a complex enzymatic cascade, originating from the condensation of tryptamine and secologanin (B1681713) to form strictosidine, the universal precursor to monoterpenoid indole alkaloids.

Biosynthetic Pathway of Sarpagine

The following diagram outlines the key steps in the biosynthesis of sarpagine.

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine Several Steps Vellosimine Vellosimine Dehydrogeissoschizine->Vellosimine Deoxysarpagine 10-Deoxysarpagine Vellosimine->Deoxysarpagine Vellosimine Reductase Sarpagine Sarpagine Deoxysarpagine->Sarpagine Deoxysarpagine Hydroxylase

References

Unraveling the Enigmatic Mechanism of 3-Hydroxysarpagine: A Review of Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, remains a molecule of significant interest within the scientific community. While its precise mechanism of action is not yet fully elucidated in publicly available research, the broader family of sarpagine alkaloids, primarily isolated from the Apocynaceae family of plants, has demonstrated a range of intriguing biological activities. This guide synthesizes the current understanding of sarpagine alkaloids, providing a framework for future investigation into the specific therapeutic potential of this compound.

Introduction to Sarpagine Alkaloids

Sarpagine alkaloids are a class of natural products characterized by a common structural core.[1] These compounds, along with their structural relatives the ajmaline (B190527) and macroline (B1247295) alkaloids, are predominantly found in plant genera such as Rauwolfia and Alstonia.[2][3] The shared biosynthetic origin and structural similarities between these alkaloid classes suggest the potential for overlapping biological activities.[2][3] The sarpagine group is the largest among these related natural products.[2]

Known Biological Activities of Sarpagine-Related Alkaloids

While specific data on this compound is limited, research on other sarpagine and related alkaloids has revealed several areas of pharmacological interest.

Antiproliferative Activity

Several macroline-sarpagine bisindole alkaloids, isolated from the stem bark of the Malayan Alstonia penangiana, have demonstrated in vitro growth inhibitory activity against a variety of human cancer cell lines.[4] These cell lines include KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549.[4] The reported IC50 values for these compounds ranged from 0.02 to 9.0 μM, indicating potent to moderate antiproliferative effects.[4]

Reversal of Multidrug Resistance (MDR)

A study on alkaloids isolated from Alstonia macrophylla identified six compounds that were effective in reversing multidrug resistance in vincristine-resistant KB cells.[5] This suggests a potential mechanism involving the inhibition of drug efflux pumps, a common cause of chemotherapy failure.

Antibacterial and Apoptotic Activity

Indole alkaloids isolated from the stem barks of Rauvolfia caffra have shown moderate antibacterial activity against Salmonella sp. with a Minimum Inhibitory Concentration (MIC) value of 25 μg/ml.[1] Furthermore, these alkaloids were characterized as weak inducers of apoptosis in the HCT116 human colon carcinoma cell line.[1]

Postulated Mechanisms of Action: An Overview

The precise molecular targets of sarpagine alkaloids are not well-defined. However, based on the observed biological activities, several potential mechanisms can be hypothesized. The workflow for investigating these potential mechanisms is outlined below.

Sarpagine_Alkaloid_MoA_Investigation cluster_discovery Discovery & Initial Screening cluster_investigation Mechanism of Action Investigation cluster_validation Preclinical Validation Isolation Isolation of Sarpagine Alkaloids Screening Broad Biological Screening Isolation->Screening Target_ID Target Identification (e.g., Affinity Chromatography) Screening->Target_ID Identified Activity Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Binding_Assays Binding Affinity Assays Target_ID->Binding_Assays Functional_Assays Cell-Based Functional Assays Pathway_Analysis->Functional_Assays In_Vivo In Vivo Animal Models Functional_Assays->In_Vivo Tox_Studies Toxicology Studies In_Vivo->Tox_Studies

Caption: A generalized workflow for elucidating the mechanism of action of sarpagine alkaloids.

Future Directions for this compound Research

The lack of specific data on the mechanism of action of this compound highlights a significant gap in the current literature. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable detailed biological studies.

  • In Vitro Screening: Subjecting purified this compound to a broad panel of in vitro assays to identify its primary biological activities. This could include cancer cell line screening, antimicrobial assays, and receptor binding assays.

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of this compound.

  • Pathway Analysis: Once a target is identified, elucidating the downstream signaling pathways affected by the binding of this compound.

The potential signaling pathways that could be investigated based on the activities of related alkaloids are depicted below.

Potential_Signaling_Pathways cluster_proliferation Antiproliferative Effects cluster_mdr MDR Reversal cluster_antimicrobial Antimicrobial Activity Sarpagine Sarpagine Alkaloid (e.g., this compound) Cell_Cycle Cell Cycle Regulators Sarpagine->Cell_Cycle Apoptosis Apoptotic Pathways Sarpagine->Apoptosis Efflux_Pumps Drug Efflux Pumps (e.g., P-glycoprotein) Sarpagine->Efflux_Pumps Inhibition Bacterial_Target Bacterial Molecular Target Sarpagine->Bacterial_Target

Caption: Potential signaling pathways that may be modulated by sarpagine alkaloids.

Conclusion

While the specific mechanism of action for this compound remains to be discovered, the broader family of sarpagine alkaloids presents a compelling case for further investigation. Their demonstrated antiproliferative, MDR-reversing, and antimicrobial properties suggest that these natural products could serve as a valuable source of new therapeutic leads. Focused research on this compound is essential to unlock its full pharmacological potential and to understand its place within the growing landscape of indole alkaloid-based therapeutics.

References

A Comprehensive Review of 3-Hydroxysarpagine Research: From Isolation to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their diverse and potent biological activities. First identified in the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine, this compound has emerged as a subject of interest for its potential pharmacological applications.[1][2] This technical guide provides an in-depth review of the current research on this compound, covering its isolation, structural elucidation, and known biological effects.

Physicochemical Properties

PropertyValueReference
CAS Number 857297-90-6[3]
Molecular Formula C₁₉H₂₂N₂O₃[3]
Molecular Weight 326.39 g/mol [3]

Isolation and Structural Elucidation

The primary source of this compound is the dried roots of Rauwolfia serpentina (Apocynaceae).[1][2] The isolation of this alkaloid is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Isolation from Rauwolfia serpentina

A general protocol for the isolation of sarpagine-type alkaloids from Rauwolfia serpentina roots, based on established methodologies, is as follows:

  • Extraction: The dried and powdered roots of Rauwolfia serpentina are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The sarpagine (B1680780) alkaloids, including this compound, are typically found in the more polar fractions like the chloroform and ethyl acetate extracts.

  • Column Chromatography: The alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing concentrations of methanol, is used to separate the different alkaloid components.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest are further purified using preparative TLC with an appropriate solvent system to isolate the pure alkaloids.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reversed-phase HPLC to yield the pure compound.

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Spectroscopic Data

¹H-NMR (500 MHz, CD₃OD): δ 7.17 (1H, d, J = 8.5 Hz, H-12), 6.78 (1H, d, J = 2 Hz, H-9), 6.67 (1H, dd, J = 8.5, 2 Hz, H-11), 5.49 (1H, q, J = 7 Hz, H-19), 4.26 (1H, dt, J = 16.5, 5.5 Hz, H-5α), 4.05 (1H, m, H-3), 3.84 (1H, dd, J = 16.5, 2.0 Hz, H-5β), 3.45 (1H, m, H-16), 3.20 (1H, m, H-21α), 3.10 (1H, m, H-21β), 2.98 (1H, m, H-15), 2.85 (1H, m, H-6α), 2.70 (1H, m, H-6β), 2.45 (1H, m, H-14), 2.30 (1H, m, H-20), 1.65 (3H, d, J = 7 Hz, H₃-18).[3]

Biological Activity

Research into the biological effects of this compound has primarily focused on its cytotoxic and enzyme inhibitory activities.

Cytotoxicity

In a study by Itoh et al. (2005), the cytotoxicity of alkaloids isolated from Rauwolfia serpentina, including presumably this compound as one of the new compounds, was evaluated against the human promyelocytic leukemia (HL-60) cell line.[1] While the specific data for this compound was not detailed in the abstract, the study indicates that sarpagine-type alkaloids possess cytotoxic potential.

Enzyme Inhibition

The same study also investigated the inhibitory activities of the isolated alkaloids on topoisomerase I and II.[1] Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them important targets for cancer chemotherapy. The inhibition of these enzymes by this compound suggests a potential mechanism for its cytotoxic effects.

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for the biological activity of this compound is through the inhibition of topoisomerase I and II.[1] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, which in turn causes DNA strand breaks. The accumulation of these breaks triggers a cascade of cellular events, ultimately leading to apoptosis (programmed cell death).

Below is a diagram illustrating the proposed signaling pathway for this compound-induced cytotoxicity.

3-Hydroxysarpagine_Mechanism_of_Action This compound This compound Topoisomerase_I_II Topoisomerase I/II This compound->Topoisomerase_I_II Inhibition DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_I_II->DNA_Strand_Breaks Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound leading to apoptosis.

Future Perspectives

The research on this compound is still in its early stages. While initial studies have highlighted its potential as a cytotoxic agent through topoisomerase inhibition, further investigations are required to fully elucidate its pharmacological profile. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a wider range of cancer cell lines and exploring other potential therapeutic areas, such as cardiovascular and neurological disorders, given the known activities of other sarpagine alkaloids.

  • Mechanism of Action Studies: Delving deeper into the molecular mechanisms underlying its biological effects, including the identification of specific binding sites and downstream signaling pathways.

  • Synthesis and Analogue Development: Developing a total synthesis of this compound to ensure a consistent supply for further research and to enable the creation of novel analogues with improved potency and selectivity.

  • In Vivo Studies: Conducting preclinical animal studies to assess the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound, a sarpagine-type alkaloid from Rauwolfia serpentina, presents a promising scaffold for the development of new therapeutic agents. Its demonstrated ability to inhibit topoisomerases provides a clear rationale for its observed cytotoxicity. This technical guide summarizes the current knowledge on this compound, offering a foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments. Continued exploration of this natural product and its derivatives holds significant promise for future medical advancements.

References

Methodological & Application

Analytical Techniques for the Detection of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The methodologies described herein are based on established analytical techniques for structurally related alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Analytical Challenges

This compound belongs to the sarpagan-type family of monoterpenoid indole alkaloids, which are predominantly found in plants of the Apocynaceae family, such as the genus Rauwolfia. These alkaloids are known for their diverse and significant pharmacological activities. The analytical detection and quantification of this compound in complex matrices such as plant extracts or biological fluids present challenges due to its structural complexity, potential for low concentrations, and the presence of interfering compounds. This document outlines robust and validated methods for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a proposed Immunoassay protocol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of indole alkaloids. This method is suitable for the routine analysis of this compound in plant extracts and for quality control purposes.

Experimental Protocol

2.1.1. Sample Preparation (from Plant Material)

  • Grinding: Dry the plant material (e.g., roots, leaves) at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material.

    • Perform extraction using an acidic aqueous solution. A common method involves maceration with 0.1 M hydrochloric acid.

    • Filter the extract to remove solid plant debris.

  • Acid-Base Liquid-Liquid Extraction:

  • Drying and Reconstitution:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

2.1.2. HPLC-UV Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.

  • Mobile Phase: A gradient elution is often preferred for complex extracts. A typical mobile phase consists of:

    • Solvent A: Acetonitrile (B52724)

    • Solvent B: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.5 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Indole alkaloids typically exhibit strong UV absorbance around 280 nm.

  • Injection Volume: 20 µL

  • Column Temperature: 25-30°C

Quantitative Data

The following table summarizes representative quantitative data for the HPLC-UV analysis of sarpagine-type alkaloids, which can be expected for a validated this compound method.

ParameterAjmalineAjmalicineReserpine
Linearity Range (µg/mL) 1 - 501 - 501 - 50
Correlation Coefficient (r²) >0.999>0.999>0.999
LOD (µg/mL) ~0.5~0.3~0.6
LOQ (µg/mL) ~1.5~1.0~2.0
Recovery (%) 97.5 ± 2.598.1 ± 2.097.8 ± 2.2
Precision (RSD %) < 2.0< 2.0< 2.0

Data presented is a composite from validated methods for related Rauwolfia alkaloids and serves as a guideline.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Acidic Extraction grinding->extraction l_l_extraction Liquid-Liquid Extraction extraction->l_l_extraction reconstitution Reconstitution l_l_extraction->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice. This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions.

Experimental Protocol

3.1.1. Sample Preparation (from Biological Fluids)

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a deuterated analogue or a structurally similar alkaloid).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer coupled with a UHPLC system.

  • Column: A reversed-phase C18 or HSS T3 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of Solvent B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound would need to be determined by infusing a pure standard.

Quantitative Data

The following table provides expected performance characteristics for a validated LC-MS/MS method for a sarpagine-type alkaloid in a biological matrix.

ParameterExpected Value
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (r²) >0.995
LOD (ng/mL) ~0.05
LOQ (ng/mL) ~0.1
Recovery (%) 85 - 115
Intra-day Precision (RSD %) < 15
Inter-day Precision (RSD %) < 15
Matrix Effect (%) 85 - 115

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Biological Fluid) cluster_analysis LC-MS/MS Analysis plasma_sample Plasma/Serum Sample protein_precip Protein Precipitation plasma_sample->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection UHPLC Injection reconstitution->lc_injection separation RP Column Separation lc_injection->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Immunoassay (Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of this compound. This requires the production of specific antibodies against the molecule.

Developmental Protocol

4.1.1. Hapten Synthesis and Immunogen Preparation

  • Hapten Synthesis: this compound, being a small molecule, needs to be conjugated to a carrier protein to become immunogenic. A derivative of this compound with a linker arm containing a reactive group (e.g., a carboxylic acid) is synthesized.

  • Immunogen Conjugation: The hapten is covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), using a suitable cross-linker (e.g., EDC/NHS).

4.1.2. Antibody Production

  • Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the immunogen to elicit an antibody response.

  • Antibody Purification: Polyclonal antibodies are purified from the serum using affinity chromatography. For monoclonal antibodies, hybridoma technology is employed.

4.1.3. Competitive ELISA Protocol

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (different from the immunizing conjugate to avoid non-specific binding).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).

  • Competition: A mixture of the sample (or standard) and a limited amount of the primary antibody against this compound is added to the wells. The free this compound in the sample competes with the coated conjugate for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.

  • Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Expected Quantitative Data
ParameterExpected Value
Assay Range (ng/mL) 0.1 - 10
IC50 (ng/mL) ~1
LOD (ng/mL) ~0.05
Cross-reactivity To be determined against related alkaloids
Precision (CV %) < 15

Signaling Pathway Diagram

ELISA_Pathway cluster_competition Competitive Binding cluster_detection Signal Generation free_analyte This compound (in sample) coated_antigen Coated 3-HS-Protein Conjugate secondary_ab Enzyme-labeled Secondary Antibody coated_antigen->secondary_ab Binds to primary Ab primary_ab Primary Antibody primary_ab->free_analyte Binds in solution primary_ab->coated_antigen Binds to plate substrate Substrate secondary_ab->substrate signal Colorimetric Signal substrate->signal

Caption: Principle of the competitive ELISA for this compound.

Application Note: Quantification of 3-Hydroxysarpagine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify 3-Hydroxysarpagine. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous buffer and an organic modifier. The hydroxyl group on the this compound molecule may slightly alter its retention time compared to sarpagine (B1680780), but the fundamental chromatographic principles remain the same. The method is designed to be specific, accurate, and reproducible for the intended purpose.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Potassium dihydrogen phosphate (B84403) (or other suitable buffer salt)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the quantification of this compound.

ParameterProposed Condition
HPLC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-50% B; 20-25 min: 50-80% B; 25-30 min: 80% B; 30.1-35 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

Sample Preparation (from Rauvolfia plant material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Extract with 50 mL of methanol in a sonicator bath for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 10 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Exemplary Data)

The proposed method should be validated according to ICH guidelines. The following table presents exemplary data that would be expected from a successful validation.

Validation ParameterSpecificationExemplary Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
LOD Signal-to-Noise ratio ~3:10.2 µg/mL
LOQ Signal-to-Noise ratio ~10:10.7 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%1.5%

Data Presentation

The quantitative data for this compound should be presented in a clear and structured manner.

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
20304,680
50761,700
Sample Quantification Data
Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Sample 112.5228,51015.0
Sample 212.5243,74416.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Extraction Sample Extraction (e.g., Rauvolfia root powder) HPLC_System HPLC Analysis (C18 Column, Gradient Elution) Sample_Extraction->HPLC_System Inject Sample Std_Prep Standard Preparation (this compound) Std_Prep->HPLC_System Inject Standards Integration Peak Integration HPLC_System->Integration Chromatogram Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification hplc_parameters MobilePhase Mobile Phase SolventB Organic Modifier (Acetonitrile) MobilePhase->SolventB Gradient Gradient Elution MobilePhase->Gradient SolventA SolventA MobilePhase->SolventA Detector Detector (UV @ 280 nm) Conditions Operating Conditions Temp Temperature (30 °C) Conditions->Temp InjVol Injection Volume (10 µL) Conditions->InjVol FlowRate FlowRate Conditions->FlowRate Method Method Method->MobilePhase Method->Detector Method->Conditions

References

Application Note: Structure Elucidation of 3-Hydroxysarpagine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the sarpagine (B1680780) alkaloid, 3-hydroxysarpagine. It includes protocols for NMR experiments and an analysis of expected spectral data.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine family. These natural products are known for their complex polycyclic structures and significant biological activities. The precise determination of their molecular structure is crucial for understanding their bioactivity and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of such complex natural products in solution.[1][2] This note outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments and the expected data for the structural characterization of this compound.

Structure of this compound

The core structure of sarpagine alkaloids features a pentacyclic ring system. In this compound, a hydroxyl group is substituted at the C-3 position. The numbering of the sarpagine skeleton is crucial for the assignment of NMR signals.

(Note: A specific literature source providing the complete assigned ¹H and ¹³C NMR data for this compound could not be located. The data presented below is based on the closely related sarpagine alkaloids and serves as a representative guide. The presence of the hydroxyl group at C-3 is expected to cause a downfield shift for the H-3 proton and the C-3 carbon, as well as influencing the chemical shifts of adjacent nuclei.)

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Common choices for alkaloids include deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (splitting patterns).

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

  • ¹³C NMR (Carbon): This experiment provides information on the number of non-equivalent carbons. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • Typical Parameters:

      • Pulse Program: zgpg30

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). This is essential for assigning carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is key for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule.

Data Presentation: Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a sarpagine-type alkaloid closely related to this compound. The assignments are based on the standard numbering of the sarpagine skeleton.

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)
2133.5-
3~70-80~4.0-5.0 (m)
565.55.0 (br d)
620.03.8 (br d), 3.2 (dd)
7103.0-
8129.0-
9112.57.1 (d, 8.0)
10121.57.0 (t, 8.0)
11105.06.8 (d, 8.0)
12149.0-
13128.5-
1429.52.1 (br d), 2.5 (dd)
1531.03.3 (br s)
1650.0-
1763.53.6 (d, 10.4), 3.7 (d, 10.4)
1813.01.7 (d, 6.0)
19121.05.5 (q, 6.0)
20135.0-
2155.04.2 (s)
N(1)-H-~8.0-9.0 (br s)
O-H-Variable

Note: The chemical shifts for C-3 and H-3 are estimations and are expected to be significantly downfield due to the hydroxyl group. The exact values will depend on the solvent and local environment.

Visualization of Workflows and Relationships

Experimental Workflow for NMR Data Acquisition

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire 1D Spectra C13_NMR 1D ¹³C NMR & DEPT H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY Acquire 2D Spectra HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY

NMR Data Acquisition Workflow
Logical Workflow for Structure Elucidation

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structure Determination H1 ¹H NMR: Proton environments, multiplicities COSY COSY: ¹H-¹H Spin Systems H1->COSY C13 ¹³C & DEPT: Carbon count, CH, CH₂, CH₃ types HSQC HSQC: ¹H-¹³C Direct Correlations C13->HSQC Fragments Assemble Structural Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: Long-Range ¹H-¹³C Correlations Connectivity Establish Full Connectivity HMBC->Connectivity NOESY NOESY: Through-Space Correlations Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->HMBC Connectivity->NOESY Final_Structure Propose Final Structure Stereochem->Final_Structure

Structure Elucidation Pathway

Conclusion

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpene indole (B1671886) alkaloid found in various medicinal plants of the Rauvolfia genus, belonging to the Apocynaceae family. Alkaloids from Rauvolfia species, such as reserpine (B192253) and ajmaline, are known for their significant pharmacological activities, including antihypertensive and antiarrhythmic effects. The structural characterization and quantification of these complex molecules are crucial for drug discovery, quality control of herbal medicines, and pharmacological studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the analysis of this compound in complex matrices.

These application notes provide a detailed protocol for the extraction and subsequent analysis of this compound using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QToF-MS). Due to the limited availability of specific experimental data for this compound, the quantitative mass spectrometry data and fragmentation pathways presented are based on established fragmentation patterns of sarpagine-type alkaloids.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound. These values are derived from the elemental composition of the molecule and known fragmentation patterns of similar indole alkaloids.

AnalyteMolecular FormulaExact Mass (m/z)Predicted Precursor Ion [M+H]⁺ (m/z)Predicted Major Fragment Ions (m/z)Predicted Neutral Loss
This compoundC₁₉H₂₂N₂O₃326.1630327.1703309.1598H₂O (18.0105)
295.1442CH₂O₂ (32.0156)
144.0813C₁₀H₁₁NO₂ (177.0790)

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of alkaloids from dried and powdered plant material (e.g., roots of Rauvolfia species).

Materials:

  • Dried and powdered plant material

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) twice more with the plant residue to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of a methanol/water solution (50:50, v/v) containing 0.1% formic acid.

  • Vortex the reconstituted sample for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

UHPLC-QToF-MS/MS Analysis

This protocol describes the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC system coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-22 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Range: m/z 50-1000

  • Acquisition Mode: MS/MS (or data-dependent acquisition)

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ion spectra.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Weigh Plant Material B 2. Add Methanol A->B C 3. Vortex B->C D 4. Sonicate C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. Repeat Extraction F->G H 8. Combine Supernatants G->H I 9. Evaporate to Dryness H->I J 10. Reconstitute I->J K 11. Filter J->K L 12. Transfer to Vial K->L M UHPLC Separation L->M N ESI+ Ionization M->N O QToF Mass Analysis (MS1) N->O P Collision-Induced Dissociation (MS2) O->P Q Fragment Ion Analysis P->Q

Figure 1. Experimental workflow for the analysis of this compound.

G cluster_pathway Predicted Fragmentation Pathway of this compound Precursor [M+H]⁺ m/z 327.1703 Fragment1 [M+H-H₂O]⁺ m/z 309.1598 Precursor->Fragment1 - H₂O Fragment2 [M+H-CH₂O₂]⁺ m/z 295.1442 Precursor->Fragment2 - CH₂O₂ Fragment3 m/z 144.0813 Precursor->Fragment3 - C₁₀H₁₁NO₂

Figure 2. Predicted fragmentation of this compound.

G cluster_biosynthesis General Biosynthetic Origin of Sarpagine Alkaloids Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Sarpagan_Bridgehead Sarpagan-type Intermediate Strictosidine->Sarpagan_Bridgehead Sarpagine Sarpagine Sarpagan_Bridgehead->Sarpagine Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine Hydroxylation

Figure 3. Biosynthetic origin of this compound.

Discussion

The presented protocols provide a robust framework for the extraction and analysis of this compound from plant matrices. The UHPLC-QToF-MS/MS method offers high resolution and mass accuracy, which is essential for the confident identification of complex natural products. The predicted fragmentation pattern suggests that the initial loss of water from the hydroxyl group and subsequent cleavages of the alkaloid skeleton are characteristic for this compound. A common fragment ion at m/z 144 is often characteristic for indole alkaloids.[1]

It is important to note that for definitive structural elucidation and accurate quantification, the use of a certified reference standard of this compound is highly recommended to determine the exact retention time and fragmentation pattern and to generate a calibration curve.

Currently, specific signaling pathways involving this compound have not been extensively documented in the literature. However, its structural similarity to other pharmacologically active sarpagine-type alkaloids suggests potential interactions with various receptors and ion channels, warranting further investigation. The general biosynthetic pathway highlights its origin from tryptophan and secologanin, forming the core indole alkaloid structure.

References

Application Notes and Protocols for 3-Hydroxysarpagine as a Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagan-type monoterpenoid indole (B1671886) alkaloid found in various species of the genus Rauwolfia, including Rauwolfia serpentina and Rauwolfia tetraphylla.[1] As a member of the sarpagine (B1680780) alkaloid family, it holds potential as a chemical marker for the standardization of herbal preparations, phytochemical analysis, and as a starting point for drug discovery programs. Sarpagine alkaloids are known for a range of biological activities, including anti-inflammatory, cardiovascular, and neurological effects.[2][3][4] These application notes provide detailed protocols for the extraction and quantification of this compound and discuss its potential applications in research and drug development.

Data Presentation: Quantitative Analysis of Alkaloids in Rauwolfia Species

While specific quantitative data for this compound is not extensively available in the literature, the following table presents representative data for other major indole alkaloids found in Rauwolfia serpentina to illustrate the typical concentrations and variations that can be expected. This data is crucial for establishing quality control parameters for herbal raw materials and extracts.

AlkaloidPlant PartConcentration Range (% w/w of dry weight)Analytical MethodReference
ReserpineRoots0.03 - 0.14HPLC[5]
AjmalineRoots0.1 - 0.2HPLC[6]
AjmalicineRoots0.05 - 0.15HPLC[6]
SerpentineRoots0.1 - 0.25HPLC[6]
Crude AlkaloidsRoots0.416Gravimetric/TLC[7]
Crude AlkaloidsLeaves0.217Gravimetric/TLC[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Rauwolfia Plant Material

This protocol describes a general method for the extraction of sarpagine alkaloids, including this compound, from dried and powdered Rauwolfia root material.

Materials:

Procedure:

  • Maceration (Acid-Alcohol Extraction):

    • Weigh 10 g of powdered Rauwolfia root material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 0.1% HCl in 80% ethanol.

    • Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature.

    • Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the residue two more times using 50 mL of the extraction solvent each time.

    • Combine all the filtrates.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Concentrate the combined filtrate to about 20 mL using a rotary evaporator at a temperature not exceeding 45°C.

    • Adjust the pH of the concentrated extract to approximately 9-10 with ammonia solution.

    • Transfer the basified extract to a separatory funnel and extract three times with 50 mL of dichloromethane.

    • Combine the dichloromethane fractions and wash with 50 mL of distilled water.

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.

  • Sample Preparation for Analysis:

    • Redissolve the dried crude alkaloid extract in a known volume of methanol (e.g., 5 mL) for subsequent UPLC-MS/MS or HPTLC analysis.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol provides a framework for the development of a sensitive and specific UPLC-MS/MS method for the quantification of this compound.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions for equilibration. The gradient should be optimized to ensure good separation of this compound from other alkaloids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound (C19H22N2O3, MW: 326.39). Specific product ions need to be determined by infusing a standard solution of this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (if available) in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1 - 1000 ng/mL).

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound MRM transition against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Quantification of this compound by HPTLC

This protocol outlines a high-performance thin-layer chromatography method for the quantification of this compound.

Instrumentation and Conditions:

  • HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 plates (20 x 10 cm).

  • Sample Applicator: Linomat 5 or similar automated applicator.

  • Developing Chamber: Twin-trough chamber.

  • TLC Scanner: Densitometric scanner with a UV-Vis detector.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point for sarpagine alkaloids could be a mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., in a ratio of 7:2:1 v/v/v). This needs to be optimized for the best separation of this compound.

  • Application Volume: 2 - 10 µL.

  • Band Length: 8 mm.

  • Development Distance: 80 mm.

  • Detection Wavelength: Scan the plate at different wavelengths to determine the λmax for this compound. A common wavelength for indole alkaloids is around 254 nm or 280 nm.

Procedure:

  • Standard and Sample Application: Apply the standard solutions of this compound at different concentrations (e.g., 100 - 1000 ng/spot) and the sample extracts onto the HPTLC plate as bands.

  • Chromatogram Development: Place the plate in the developing chamber saturated with the mobile phase and allow the solvent front to travel the specified distance.

  • Drying and Detection: Dry the plate in an oven or with a stream of warm air. Scan the dried plate with the densitometer at the determined λmax.

  • Quantification: Generate a calibration curve by plotting the peak area against the amount of the this compound standard. Calculate the amount of this compound in the sample extracts from the calibration curve.

Visualizations

cluster_extraction Extraction Workflow cluster_analysis Analytical Workflow plant_material Rauwolfia Plant Material (Dried, Powdered) maceration Maceration with Acidified Ethanol plant_material->maceration filtration1 Filtration maceration->filtration1 concentration Concentration filtration1->concentration basification Basification (pH 9-10) concentration->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction drying Drying and Evaporation l_l_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract sample_prep Sample Preparation for Analysis crude_extract->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms Method 1 hptlc HPTLC Analysis sample_prep->hptlc Method 2 data_analysis Data Analysis and Quantification uplc_msms->data_analysis hptlc->data_analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde Strictosidine β-D-glucosidase vellosimine 16-epi-Vellosimine polyneuridine_aldehyde->vellosimine deoxysarpagine 10-Deoxysarpagine vellosimine->deoxysarpagine sarpagine Sarpagine deoxysarpagine->sarpagine Deoxysarpagine hydroxylase hydroxysarpagine This compound sarpagine->hydroxysarpagine Hydroxylation

Caption: Simplified biosynthetic pathway of this compound.

cluster_cardiovascular Cardiovascular Effects cluster_inflammatory Anti-inflammatory Effects cluster_cancer Antiproliferative Effects sarpagine_alkaloids Sarpagine Alkaloids (e.g., this compound) ca_channels Voltage-Dependent Ca2+ Channels sarpagine_alkaloids->ca_channels Inhibition no_release Nitric Oxide (NO) Release sarpagine_alkaloids->no_release Stimulation cox_enzymes Cyclooxygenase (COX) Enzymes sarpagine_alkaloids->cox_enzymes Inhibition cancer_cells Cancer Cell Lines sarpagine_alkaloids->cancer_cells Cytotoxicity vasodilation Vasodilation ca_channels->vasodilation no_release->vasodilation prostaglandins Prostaglandin Production cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation growth_inhibition Inhibition of Cell Growth cancer_cells->growth_inhibition

Caption: Putative signaling pathways for the bioactivity of sarpagine alkaloids.

Applications in Research and Drug Development

  • Quality Control of Herbal Medicines: this compound can serve as a specific chemical marker for the authentication and quality control of Rauwolfia species and their derived products. The developed UPLC-MS/MS and HPTLC methods can be used to ensure the presence and quantify the amount of this alkaloid, helping to prevent adulteration and ensure batch-to-batch consistency.

  • Phytochemical and Biosynthetic Studies: The quantification of this compound in different plant parts and under various growth conditions can provide insights into its biosynthesis and accumulation. This information is valuable for agricultural optimization and for metabolic engineering approaches to enhance its production.

  • Drug Discovery and Lead Optimization: Sarpagine alkaloids have been reported to possess a variety of pharmacological activities, including anti-inflammatory, antiproliferative, and vasorelaxant effects.[1][2][8] While the specific bioactivity of this compound is not yet well-characterized, its structural similarity to other active sarpagine alkaloids makes it an interesting candidate for further investigation.

    • Anti-inflammatory Potential: Some sarpagine alkaloids have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a potential application in the development of new anti-inflammatory agents.[2][9]

    • Cardiovascular Effects: Certain sarpagine-related alkaloids exhibit vasorelaxant properties, potentially through the inhibition of calcium channels and stimulation of nitric oxide release.[1][10] This suggests a possible role in the management of hypertension.

    • Anticancer Research: Macroline-sarpagine bisindole alkaloids have demonstrated in vitro growth inhibitory activity against various human cancer cell lines.[8] This highlights the potential of the sarpagine scaffold in anticancer drug discovery.

Disclaimer: The biological activities mentioned above are primarily associated with the broader class of sarpagine alkaloids. Further research is required to elucidate the specific pharmacological profile and mechanisms of action of this compound. The provided protocols are intended as a starting point and may require optimization for specific applications and matrices.

References

In Vivo Studies of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature reveals a significant lack of specific in vivo studies conducted on 3-Hydroxysarpagine . The information presented herein is therefore a generalized template based on common methodologies for evaluating the in vivo anti-inflammatory and neuroprotective effects of novel indole (B1671886) alkaloids. This document is intended to serve as a guiding framework for researchers and drug development professionals and is not based on established experimental data for this compound.

Application Notes

Preclinical Evaluation of a Novel Indole Alkaloid for Anti-Inflammatory and Neuroprotective Properties

This document outlines generalized protocols for the in vivo assessment of a novel sarpagine-type indole alkaloid, hypothetically "Compound X" (standing in for this compound), for its potential therapeutic applications in inflammatory and neurodegenerative disorders. The protocols described are based on established animal models and are intended to provide a foundational methodology for preliminary efficacy and proof-of-concept studies.

Potential Therapeutic Areas:

  • Inflammatory Conditions: Based on the known activities of other alkaloids, Compound X may be investigated for its potential to mitigate inflammatory responses. A common model for this is the carrageenan-induced paw edema model in rodents.

  • Neurodegenerative Diseases: Given the neuroprotective potential observed in various natural compounds, Compound X could be explored for its ability to protect against neuronal damage in models of ischemic stroke or Parkinson's disease.

General Considerations for In Vivo Studies:

  • Animal Models: The choice of animal model is critical and should be relevant to the human disease being modeled. Commonly used models include Wistar or Sprague-Dawley rats and BALB/c or C57BL/6 mice.

  • Dosing and Administration: Preliminary dose-ranging studies are essential to determine the optimal therapeutic window and to identify any potential toxicity. The route of administration (e.g., oral, intraperitoneal, intravenous) should be selected based on the physicochemical properties of the compound and its intended clinical application.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare committees.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity

This protocol is designed to assess the acute anti-inflammatory effects of Compound X.

Materials:

  • Male Wistar rats (180-220 g)

  • Compound X (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Dexamethasone

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control

    • Compound X (low dose, e.g., 10 mg/kg)

    • Compound X (high dose, e.g., 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the vehicle, Compound X, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary (Hypothetical)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Compound X100.55 ± 0.0435.3%
Compound X500.30 ± 0.0364.7%
Indomethacin100.25 ± 0.0270.6%
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotective Effects

This protocol evaluates the potential of Compound X to protect against ischemic brain injury.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Compound X

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rats and maintain body temperature at 37°C.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 90 minutes, followed by reperfusion.

  • Grouping and Compound Administration:

    • Sham (surgery without MCAO)

    • Vehicle Control (MCAO + vehicle)

    • Compound X (e.g., 20 mg/kg, administered intravenously at the onset of reperfusion)

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).

  • Infarct Volume Measurement: At 24 hours, sacrifice the animals, and slice the brains. Stain the slices with 2% TTC to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Quantitative Data Summary (Hypothetical)

Treatment GroupNeurological Deficit Score (mean ± SD)Infarct Volume (% of hemisphere)
Sham0 ± 00%
Vehicle Control3.5 ± 0.545 ± 5%
Compound X (20 mg/kg)1.5 ± 0.520 ± 4%

Visualizations

G cluster_0 Experimental Workflow: In Vivo Anti-Inflammatory Assay acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping administration Compound/Vehicle Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

G cluster_1 Hypothetical Neuroprotective Signaling Pathway of Compound X CompoundX Compound X Receptor Target Receptor CompoundX->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival Inflammation Inflammatory Cytokines NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: A hypothetical signaling pathway for Compound X.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxysarpagine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-Hydroxysarpagine and related sarpagine-type alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a sarpagine-type indole (B1671886) alkaloid. Its primary natural source is the plant Rauwolfia serpentina, also known as Indian snakeroot. It is one of over 50 alkaloids identified in this plant.[1][2]

Q2: Which part of the Rauwolfia serpentina plant has the highest concentration of sarpagine (B1680780) alkaloids?

A2: The roots of Rauwolfia serpentina generally contain a higher concentration of alkaloids compared to other parts of the plant, such as the leaves.[3][4][5]

Q3: What are the most common methods for extracting sarpagine-type alkaloids?

A3: Common methods include traditional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[6] Acid-base extraction is also frequently employed to separate alkaloids from other plant constituents.[7]

Q4: How can I improve the yield of my extraction?

A4: Optimizing several factors can enhance your yield. These include selecting the appropriate solvent, using modern extraction techniques like UAE or MAE which can increase efficiency, and carefully controlling parameters such as temperature, extraction time, and the particle size of the plant material.

Q5: What are the typical challenges encountered during the purification of this compound?

A5: As a polar indole alkaloid, this compound can present challenges during purification by column chromatography. These include strong interaction with acidic stationary phases like silica (B1680970) gel, leading to poor elution, and potential degradation on the column.[8]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Recommended Solution(s)
Inappropriate Solvent Selection Sarpagine-type alkaloids have varying polarities. Test a range of solvents, from non-polar (e.g., hexane) to polar (e.g., methanol (B129727), ethanol), to find the optimal one for this compound. A preliminary thin-layer chromatography (TLC) analysis of the crude extract can help identify a suitable solvent system.
Degradation of the Target Compound Indole alkaloids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH levels. It is advisable to conduct extractions at controlled, moderate temperatures (e.g., 25-50°C) and protect the extracts from light.
Incomplete Cell Lysis Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for solvent penetration and extraction.
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. Modern methods like UAE and MAE can significantly reduce extraction times compared to traditional methods.[6] For maceration, ensure sufficient time is allowed for the solvent to penetrate the plant material.
Issue 2: Impure Extract with Contaminants
Potential Cause Recommended Solution(s)
Co-extraction of Pigments and Lipids Perform a preliminary extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove chlorophyll (B73375) and lipids before extracting the alkaloids with a more polar solvent.[7]
Presence of Other Alkaloids and Polar Compounds Employ an acid-base extraction protocol. This involves extracting the alkaloids into an acidic aqueous solution, washing with a neutral organic solvent to remove impurities, and then basifying the aqueous layer to precipitate the alkaloids, which can then be extracted with an organic solvent.[7]
Issue 3: Difficulty in Purifying this compound by Column Chromatography
Potential Cause Recommended Solution(s)
Strong Adsorption to Silica Gel The basic nature of alkaloids can cause strong interactions with the acidic silanol (B1196071) groups on silica gel, leading to poor elution.[8] Consider deactivating the silica gel with a base like triethylamine (B128534) (0.1-1%) in the eluent or use an alternative stationary phase such as alumina.
Peak Tailing This is often caused by the interaction between the basic alkaloid and acidic sites on the stationary phase.[8] Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or triethylamine to the mobile phase can improve peak shape.
Compound Degradation on the Column The acidic surface of silica gel can cause degradation of sensitive indole alkaloids.[8] Neutralizing the silica gel or using a less acidic stationary phase can mitigate this issue.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids from Rauwolfia serpentina
Extraction Method Average Alkaloid Yield (%) Extraction Time Solvent Consumption
Maceration1.1948 hoursHigh
Soxhlet Extraction1.636 hoursModerate
Ultrasound-Assisted Extraction (UAE)Not specified30 minutesLow
Microwave-Assisted Extraction (MAE)2.5025 minutesLow
Accelerated Solvent Extraction (ASE)2.6320 minutesLow

Note: Data is for total alkaloid yield and is compiled from a comparative study. Yields for specific alkaloids like this compound may vary.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Sarpagine-Type Alkaloids

This protocol provides a general procedure for the extraction and isolation of a total alkaloid fraction from Rauwolfia serpentina roots.

  • Grinding: Grind the dried roots of Rauwolfia serpentina into a fine powder.

  • Defatting: Macerate the powdered material in a non-polar solvent (e.g., petroleum ether or hexane) for 24 hours to remove lipids and non-polar pigments. Filter the mixture and discard the solvent. Air-dry the plant material.

  • Acidic Extraction: Extract the defatted powder with an aqueous acidic solution (e.g., 0.1 M HCl) with continuous stirring for 4-6 hours.[7] This step protonates the alkaloids, making them soluble in the aqueous phase.

  • Filtration: Filter the mixture to separate the solid plant residue from the acidic extract containing the alkaloids.

  • Basification: Adjust the pH of the acidic extract to approximately 9-10 using a base such as ammonium hydroxide.[7] This deprotonates the alkaloids, causing them to precipitate.

  • Organic Solvent Extraction: Extract the alkaloids from the basified aqueous solution using a water-immiscible organic solvent like dichloromethane (B109758) or chloroform.[7] Repeat this extraction several times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sarpagine-Type Alkaloids

This protocol outlines a modern, efficient method for alkaloid extraction.

  • Preparation: Place the finely ground powder of Rauwolfia serpentina roots in an extraction vessel.

  • Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 30 minutes).[9] Maintain a constant temperature during the process (e.g., 40°C).

  • Filtration and Concentration: After sonication, filter the mixture and collect the extract. The solvent can then be evaporated under reduced pressure to yield the crude extract.

Visualizations

Extraction_Workflow start Start: Dried Rauwolfia serpentina Roots grinding Grinding start->grinding defatting Defatting with Non-Polar Solvent grinding->defatting acidic_extraction Acidic Extraction (e.g., 0.1M HCl) defatting->acidic_extraction filtration1 Filtration acidic_extraction->filtration1 basification Basification (pH 9-10) filtration1->basification organic_extraction Extraction with Organic Solvent basification->organic_extraction drying Drying and Concentration organic_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Workflow start Low Extraction Yield check_grinding Is Plant Material Finely Ground? start->check_grinding grind_finer Action: Grind to a Finer Powder check_grinding->grind_finer No check_solvent Is the Solvent Optimal? check_grinding->check_solvent Yes grind_finer->check_solvent test_solvents Action: Test Different Solvents/Polarities check_solvent->test_solvents No check_method Is the Extraction Method Efficient? check_solvent->check_method Yes test_solvents->check_method optimize_params Action: Optimize Time/Temp or Switch to UAE/MAE check_method->optimize_params No check_ph Is pH Correct for Acid-Base Extraction? check_method->check_ph Yes optimize_params->check_ph adjust_ph Action: Verify and Adjust pH at Each Step check_ph->adjust_ph No success Yield Improved check_ph->success Yes adjust_ph->success

Caption: A logical diagram for troubleshooting low yields in this compound extraction.

References

Technical Support Center: Resolving Peaks in 3-Hydroxysarpagine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak resolution issues during the HPLC analysis of 3-Hydroxysarpagine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak resolution in the HPLC analysis of this compound?

A1: Poor peak resolution in the analysis of this compound, a sarpagine-type indole (B1671886) alkaloid, typically stems from issues related to peak shape (tailing or fronting) and inadequate separation between adjacent peaks. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atoms in the this compound structure, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. An unsuitable pH can exacerbate tailing and affect retention time.

  • Column Overload: Injecting too concentrated a sample can lead to broadened, asymmetric peaks.

  • Suboptimal Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can result in poor separation from other alkaloids or impurities.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to a loss of efficiency and poor peak shape.

Q2: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is most often caused by interactions with acidic silanol groups on the column packing material. Here’s how to address it:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) will protonate the basic nitrogens on the analyte, which can reduce interaction with silanols.

  • Use a Modern, End-capped Column: Columns with advanced end-capping are designed to shield residual silanols, minimizing these secondary interactions.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.

  • Reduce Sample Concentration: Dilute your sample to check if you are overloading the column.

Q3: I am observing co-elution of this compound with an impurity. How can I improve the separation?

A3: To improve the separation (resolution) between this compound and a co-eluting peak, you can modify the following parameters:

  • Change the Organic Modifier: If you are using methanol (B129727), switching to acetonitrile (B52724) (or vice versa) can alter the selectivity of the separation.

  • Adjust the Mobile Phase Strength: Decreasing the percentage of the organic solvent in your mobile phase will generally increase retention times and may improve resolution.

  • Modify the Gradient Profile: If using a gradient, making the slope shallower around the elution time of your compound of interest can enhance separation.

  • Change the Column Temperature: Lowering the temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve common peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing/Fronting) check_overload Dilute Sample 1:10 and Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes solution_overload Reduce Sample Concentration overload_yes->solution_overload Yes mobile_phase Mobile Phase Issues overload_yes->mobile_phase No check_ph Verify Mobile Phase pH and Composition mobile_phase->check_ph ph_issue pH or Composition Incorrect? check_ph->ph_issue solution_ph Prepare Fresh Mobile Phase at Correct pH and Composition ph_issue->solution_ph Yes column_issues Column Issues ph_issue->column_issues No check_column Use a New or Validated Column column_issues->check_column column_issue Problem Persists? check_column->column_issue solution_column Replace Column. Consider a Modern, End-capped Column. column_issue->solution_column Yes

Caption: A decision tree for troubleshooting poor peak shapes.

Parameter Observation Potential Cause Suggested Action
Peak Shape Tailing PeakSecondary interactions with silanolsLower mobile phase pH to 3.0-4.0. Use a column with advanced end-capping.
Fronting PeakColumn overload; Sample solvent stronger than mobile phaseReduce sample concentration. Dissolve sample in the initial mobile phase.
Split PeakColumn void; Partially plugged fritReverse and flush the column. If unresolved, replace the column.
Problem: Inadequate Resolution

This guide addresses issues with separating this compound from other components.

Logical Workflow for Improving Resolution

start Inadequate Resolution (Co-elution) mobile_phase_strength Adjust Mobile Phase Strength start->mobile_phase_strength change_organic Decrease % Organic (e.g., Methanol) in Mobile Phase mobile_phase_strength->change_organic strength_effect Improved Separation? change_organic->strength_effect mobile_phase_selectivity Alter Selectivity strength_effect->mobile_phase_selectivity No end Resolution Optimized strength_effect->end Yes change_solvent Switch Organic Solvent (Methanol to Acetonitrile) mobile_phase_selectivity->change_solvent selectivity_effect Improved Separation? change_solvent->selectivity_effect gradient_mod Modify Gradient selectivity_effect->gradient_mod No selectivity_effect->end Yes change_gradient Make Gradient Slope Shallower gradient_mod->change_gradient gradient_effect Improved Separation? change_gradient->gradient_effect gradient_effect->end Yes

Caption: A workflow for optimizing peak resolution.

Quantitative Data Tables

The following tables present illustrative data on how changes in HPLC parameters can affect the chromatography of a compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase AMobile Phase BpHRetention Time (min)Asymmetry Factor
Water + 0.1% Formic AcidMethanol3.012.51.1
Water + 5mM Ammonium AcetateMethanol5.011.81.8
Water + 5mM Ammonium BicarbonateMethanol7.510.92.5

Table 2: Effect of Organic Modifier on Resolution

Mobile Phase AMobile Phase BGradient (Time, %B)Resolution (Rs) between Peak 1 and Peak 2
Water + 0.1% Formic AcidMethanol0-15 min, 70-90%1.2
Water + 0.1% Formic AcidAcetonitrile0-15 min, 60-80%1.8

Experimental Protocols

General HPLC Method for Sarpagine-Type Alkaloids

This method is a starting point for the analysis of this compound and can be optimized as needed.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 x 4.6 mm i.d., 5 µm).

2. Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ortho-phosphoric acid

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: HPLC-grade methanol.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

4. Chromatographic Conditions:

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol
Gradient 70% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

5. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Disclaimer: The quantitative data and experimental protocols provided are for illustrative purposes and may require optimization for specific applications and instrumentation.

Technical Support Center: 3-Hydroxysarpagine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of 3-Hydroxysarpagine?

The stability of a complex organic molecule like this compound can be influenced by several environmental and chemical factors.[1][2][3][4] Key factors to consider include:

  • Temperature: Elevated temperatures typically accelerate degradation reactions.[1][2][3] It is crucial to establish the optimal storage temperature to minimize degradation.

  • pH: The pH of the solution can significantly impact the stability of compounds with ionizable groups. Acidic or basic conditions can catalyze hydrolytic degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of impurities.[3][4] Photosensitive compounds should be handled in light-protected environments.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for molecules with susceptible functional groups.[2][3]

  • Humidity: For solid forms of this compound, moisture can lead to hydrolysis and physical changes.[2][3][4]

Q2: How can I determine the shelf-life of my this compound sample?

Determining the shelf-life requires a formal stability study under controlled conditions. This involves storing aliquots of the compound at various temperatures and humidity levels over a defined period. The concentration of this compound and the formation of any degradation products are monitored at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the likely degradation pathways for this compound?

While specific pathways for this compound are not documented, alkaloids with similar structures can undergo several types of degradation reactions:

  • Hydrolysis: Ester or amide functional groups, if present in the broader sarpagine (B1680780) alkaloid structure, would be susceptible to cleavage under acidic or basic conditions.[5]

  • Oxidation: The indole (B1671886) nucleus and other electron-rich moieties are prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.[6]

  • Isomerization: Changes in pH or exposure to heat can sometimes lead to the conversion of the molecule into one of its isomers.[2]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my solution during my experiments.

  • Potential Cause: The solvent system or pH of your solution may be promoting degradation. The compound might also be sensitive to light or temperature.

  • Troubleshooting Steps:

    • pH Analysis: Measure the pH of your solution. If it is strongly acidic or basic, consider buffering the solution to a more neutral pH range (e.g., pH 4-8) where many drugs are more stable.[1]

    • Solvent Evaluation: Ensure the solvent used is appropriate and of high purity. Some solvents can contain impurities that may catalyze degradation.

    • Light Protection: Repeat a small-scale experiment with your sample protected from light (e.g., using amber vials or covering the container with aluminum foil).

    • Temperature Control: Ensure your experimental setup is maintained at a controlled and appropriate temperature. Avoid unnecessary exposure to high temperatures.

Issue 2: I see new, unknown peaks appearing in my chromatogram when analyzing this compound.

  • Potential Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify the nature of these degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products in detectable amounts.[5][7]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to check the peak purity of your this compound peak. This will help determine if any degradation products are co-eluting.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the parent compound and the unknown peaks. This information is crucial for the structural elucidation of the degradation products.[8]

Data Presentation

Table 1: Factors Influencing Drug Stability

FactorPotential Impact on this compoundMitigation Strategies
Temperature Increased rate of chemical degradation.[1][2][3]Store at recommended temperatures (e.g., refrigerated or frozen).
pH Catalysis of hydrolysis.[1]Use buffered solutions within the optimal stability pH range.
Light Photodegradation.[3][4]Store in amber containers or protect from light.[4]
Oxygen Oxidative degradation.[2][3]Purge solutions with an inert gas (e.g., nitrogen or argon).
Humidity Hydrolysis and physical changes in solid form.[2][3][4]Store in a desiccator or with a desiccant.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the degradation profile of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV/PDA and/or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC method. Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution aliquot Aliquot Stock for Each Stress Condition stock->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (ICH guidelines) hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis for Degradant Identification hplc->lcms eval Calculate % Degradation & Characterize Products lcms->eval

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photolysis (Light) parent This compound hydrolysis_prod Hydrolyzed Product(s) parent->hydrolysis_prod H+/OH- oxidation_prod Oxidized Product(s) (e.g., N-oxide) parent->oxidation_prod [O] photo_prod Photolytic Product(s) parent->photo_prod hv

Caption: Hypothetical degradation pathways for this compound.

References

Optimizing storage conditions for 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and stability testing of 3-Hydroxysarpagine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the general properties of sarpagine (B1680780) and other indole (B1671886) alkaloids, the following conditions are recommended:

  • Short-Term (up to 1-2 weeks): Store in a cool, dark, and dry place. A laboratory refrigerator at 2-8°C is suitable. Protect from direct light by using amber vials or by wrapping the container in aluminum foil.

  • Long-Term (months to years): For optimal stability, store at -20°C or below in a tightly sealed container. To prevent degradation from moisture, it is advisable to aliquot the compound into smaller quantities to avoid repeated freeze-thaw cycles. The storage atmosphere should be inert, such as under argon or nitrogen, to minimize oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: As an indole alkaloid, this compound is susceptible to degradation through several pathways, primarily:

  • Oxidation: The indole nucleus is prone to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of various oxidized derivatives, potentially altering the compound's biological activity.

  • Hydrolysis: Although generally more stable than esters, the functional groups present in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is crucial to handle and store the compound in light-protected conditions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Visual Changes: A change in color (e.g., yellowing or browning of a previously white or off-white powder) or physical state (e.g., clumping of a powder due to moisture absorption).

  • Analytical Changes: When analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots and a decrease in the area of the main peak corresponding to this compound are strong indicators of degradation.

Q4: Is this compound sensitive to pH?

A4: Yes, like many alkaloids containing basic nitrogen atoms, this compound is expected to be sensitive to pH. The indole ring itself can also be susceptible to degradation under strong acidic or basic conditions. It is advisable to prepare solutions in neutral or slightly acidic buffers and to avoid prolonged exposure to harsh pH conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Compound shows poor solubility after storage. 1. Moisture Absorption: The compound may have absorbed moisture, leading to clumping and altered solubility. 2. Degradation: The compound may have degraded into less soluble products.1. Dry the Sample: Dry the sample under a vacuum. Store future samples with a desiccant. 2. Check Purity: Analyze the sample by HPLC or LC-MS to assess purity and identify potential degradation products.
Inconsistent results in biological assays. 1. Degradation of Stock Solutions: Stock solutions may have degraded over time, especially if not stored properly. 2. Inaccurate Concentration: The concentration of the stock solution may be incorrect due to weighing errors or partial dissolution.1. Prepare Fresh Stock Solutions: Prepare fresh stock solutions before each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C and protect from light. 2. Verify Concentration: Use a validated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or a calibrated HPLC method) to confirm the concentration of the stock solution.
Appearance of unexpected peaks in chromatography. 1. Sample Degradation: The compound has degraded during storage or sample preparation. 2. Contamination: The sample may be contaminated.1. Review Storage and Handling: Ensure the compound has been stored under the recommended conditions and that solutions are prepared fresh. 2. Analyze a Fresh Sample: Prepare a sample from a fresh, unopened vial to rule out contamination of a specific stock.

Data on Storage Conditions

The following table summarizes recommended storage conditions for this compound based on general knowledge of indole alkaloids. It is important to note that this data is illustrative and should be confirmed by in-house stability studies.

Condition Temperature Atmosphere Light Duration Expected Purity
Short-Term 2-8°CAirProtected (Amber Vial)< 2 weeks>98%
Long-Term -20°CInert (Argon/Nitrogen)Protected (Amber Vial)12 months>95%
Long-Term (Optimal) -80°CInert (Argon/Nitrogen)Protected (Amber Vial)> 24 months>98%
Aqueous Solution (pH 7) 4°CAirProtected (Amber Vial)< 24 hoursDegradation likely
DMSO Solution -20°CAirProtected (Amber Vial)< 1 month>95%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your particular instrument and sample.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or DMSO at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the stressed samples and an unstressed control sample into the HPLC system.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O2, Light, Metal Ions Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Neutralize Neutralize Acid->Neutralize HPLC Analysis HPLC Analysis Neutralize->HPLC Analysis Base Base Base->Neutralize Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Caption: Workflow for stability testing of this compound.

Technical Support Center: 3-Hydroxysarpagine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of 3-hydroxysarpagine.

Troubleshooting Guides

This section offers structured guidance to diagnose and resolve common issues in this compound quantification workflows.

General Troubleshooting Workflow

When encountering quantification errors, a systematic approach is crucial. The following diagram outlines a logical workflow to identify and address the root cause of the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Optimization cluster_3 Resolution Quantification Error\n(e.g., Low Recovery, High Variability, No Peak) Quantification Error (e.g., Low Recovery, High Variability, No Peak) A Review Sample Preparation Protocol Quantification Error\n(e.g., Low Recovery, High Variability, No Peak)->A B Check Instrument Performance Quantification Error\n(e.g., Low Recovery, High Variability, No Peak)->B C Verify Standard Solution Integrity Quantification Error\n(e.g., Low Recovery, High Variability, No Peak)->C D Sample Extraction Inefficiency? A->D E Matrix Effects (Suppression/Enhancement)? A->E G LC-MS/MS Method Optimization Needed? B->G F Analyte Instability? C->F H Optimize Extraction (Solvent, pH, Temp) D->H I Improve Sample Cleanup (SPE, LLE) E->I J Adjust Storage Conditions (pH, Temp, Light) F->J K Refine MS/MS Parameters & Chromatography G->K Re-run & Verify Re-run & Verify H->Re-run & Verify I->Re-run & Verify J->Re-run & Verify K->Re-run & Verify G cluster_0 Prepare QC Samples cluster_1 Stability Tests cluster_2 Analysis cluster_3 Evaluation A Spike blank matrix with known concentration of this compound (Low, Mid, High QCs) B Freeze-Thaw Stability (3 cycles, -20°C to RT) A->B C Short-Term Stability (24h at Room Temp) A->C D Long-Term Stability (1 month at -80°C) A->D E Quantify this compound concentration in all samples against a fresh calibration curve B->E C->E D->E F Compare results to nominal concentration. Deviation >15% indicates instability. E->F G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation H3S This compound H3S->RAF Inhibition (Hypothetical)

Technical Support Center: Enhancing Chromatographic Resolution of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 3-Hydroxysarpagine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical and preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing) for this compound and other indole (B1671886) alkaloids?

A1: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the basic nitrogen atoms in the alkaloid structure and residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns). These secondary interactions lead to a non-uniform distribution of the analyte between the mobile and stationary phases, resulting in asymmetrical peaks.

Q2: How does the mobile phase pH affect the retention and resolution of this compound?

A2: Mobile phase pH is a critical parameter for ionizable compounds like this compound. At a low pH (e.g., below its pKa), the molecule will be protonated (positively charged), which can lead to strong, undesirable interactions with ionized silanols (if the pH is not low enough to suppress their ionization) or improve its solubility in the aqueous portion of the mobile phase. Conversely, at a higher pH (approaching or exceeding its pKa), this compound will be in its neutral, less polar form, leading to increased retention on a reversed-phase column. Careful control of pH is therefore essential for achieving reproducible retention times and optimal peak shape.

Q3: Which type of HPLC column is generally recommended for the analysis of this compound?

A3: Reversed-phase columns, particularly C18 and C8 phases, are commonly used for the separation of indole alkaloids. For basic compounds prone to tailing, it is advisable to use modern, high-purity silica (B1680970) columns that are well end-capped to minimize the number of accessible silanol groups. Phenyl-hexyl columns can also be a good alternative as they offer different selectivity based on pi-pi interactions with the aromatic indole ring.

Q4: Can I use a gradient elution for analyzing this compound?

A4: Yes, gradient elution is often recommended, especially when analyzing complex mixtures containing this compound and other related alkaloids with a range of polarities. A gradient allows for the effective elution of both more polar and less polar compounds within a reasonable timeframe while maintaining good peak shape and resolution.

Q5: What are typical detection wavelengths for this compound?

A5: Indole alkaloids, including sarpagine (B1680780) derivatives, typically exhibit strong UV absorbance. A common detection wavelength for the analysis of alkaloids from Rauwolfia species is 254 nm, which generally provides good sensitivity for this class of compounds. However, it is always recommended to determine the UV spectrum of a pure standard of this compound to identify its specific absorption maxima for optimal sensitivity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Resolution or Co-elution with Impurities

Poor resolution between this compound and other closely related compounds is a common challenge. The following workflow can help you systematically troubleshoot and improve your separation.

G start Poor Peak Resolution optimize_gradient Optimize Gradient Slope (e.g., make it shallower) start->optimize_gradient change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol (B129727) or vice-versa) optimize_gradient->change_organic If resolution is still poor end Resolution Improved optimize_gradient->end If resolution is improved adjust_ph Adjust Mobile Phase pH (e.g., in 0.5 unit increments) change_organic->adjust_ph If resolution is still poor change_organic->end If resolution is improved change_column Select a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column If resolution is still poor adjust_ph->end If resolution is improved change_column->end If resolution is improved

Caption: Troubleshooting workflow for improving peak resolution.

Issue 2: Asymmetric Peak Shape (Peak Tailing)

Peak tailing can compromise the accuracy of quantification and reduce resolution. The following guide provides steps to diagnose and mitigate this issue.

G start Peak Tailing Observed check_ph Lower Mobile Phase pH (e.g., to pH 3-4) start->check_ph add_modifier Add a Basic Modifier (e.g., 0.1% Triethylamine) check_ph->add_modifier If tailing persists end Symmetrical Peak Achieved check_ph->end If peak shape improves check_column Use an End-Capped Column add_modifier->check_column If tailing persists add_modifier->end If peak shape improves reduce_load Reduce Sample Concentration/ Injection Volume check_column->reduce_load If tailing persists check_column->end If peak shape improves reduce_load->end If peak shape improves

Caption: Troubleshooting workflow for addressing peak tailing.

Data Presentation

The following tables summarize typical starting parameters for HPLC method development for sarpagine-type alkaloids, based on a validated method for ajmaline (B190527), a closely related compound.[1][2][3][4][5] These can be used as a baseline for optimizing the separation of this compound.

Table 1: HPLC System and Column Parameters

ParameterRecommended Value
HPLC SystemQuaternary or Binary Pump System
DetectorUV/Vis or Photodiode Array (PDA)
ColumnReversed-Phase C18 (e.g., Chromolith Performance RP-18e)
Column Dimensions100 x 4.6 mm
Particle SizeMonolithic or ≤ 5 µm

Table 2: Mobile Phase and Gradient Conditions

ParameterRecommended Value
Mobile Phase A0.01 M Phosphate (B84403) Buffer (pH 3.5)
Mobile Phase BAcetonitrile
Gradient ProgramStart with a linear gradient and optimize
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 25-30 °C)
Detection Wavelength254 nm
Injection Volume5-20 µL

Table 3: Method Validation Parameters (Example for Ajmaline)

ParameterResult
Linearity Range1-20 µg/mL
Correlation Coefficient (r)1.000
Recovery98.27%
Limit of Detection (LOD)6 µg/mL
Limit of Quantitation (LOQ)19 µg/mL

Experimental Protocols

Protocol 1: Baseline HPLC Method for Sarpagine-Type Alkaloids

This protocol is adapted from a validated method for the analysis of ajmaline and serves as an excellent starting point for developing a method for this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sodium phosphate monobasic

  • Phosphoric acid

  • 0.45 µm membrane filters

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.01 M sodium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

3. Chromatographic Conditions:

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm) or equivalent C18 column.

  • Mobile Phase Gradient: A suggested starting gradient is:

    • 0-2 min: 10% B

    • 2-15 min: 10-60% B (linear)

    • 15-18 min: 60-10% B (linear)

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a suitable solvent.

  • Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject a blank (initial mobile phase) to ensure a clean baseline.

  • Inject the prepared standard solution.

  • Analyze the resulting chromatogram for peak shape, retention time, and resolution.

The following diagram illustrates the general workflow for this experimental protocol.

G prep_mobile_phase Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System and Column prep_mobile_phase->equilibrate prep_sample Prepare this compound Standard inject_sample Inject Standard Solution prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sample analyze Analyze Chromatogram (Peak Shape, Retention, Resolution) inject_sample->analyze optimize Optimize Method if Necessary analyze->optimize optimize->prep_mobile_phase Adjust Mobile Phase end Method Developed optimize->end Acceptable Results

Caption: Experimental workflow for HPLC method development.

References

Technical Support Center: Minimizing Solvent Effects in 3-Hydroxysarpagine NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxysarpagine and related alkaloids. The focus is on minimizing and understanding solvent effects to obtain high-quality NMR spectra for accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR peaks for my this compound sample broad, especially the hydroxyl proton?

A: Peak broadening, particularly for -OH protons, is commonly caused by hydrogen bonding and chemical exchange phenomena.[1]

  • Hydrogen Bonding: The hydroxyl group on this compound can form hydrogen bonds with the NMR solvent (intermolecular) or with other parts of the alkaloid molecule (intramolecular).[2][3] These bonds are dynamic, constantly forming and breaking, which can lead to broader signals.[1]

  • Chemical Exchange: The hydroxyl proton can exchange with other labile protons in the sample, such as trace amounts of water or acidic protons. This rapid exchange, on the NMR timescale, averages the magnetic environments and results in a broadened peak.[2] The rate of this exchange is highly dependent on temperature, concentration, and the choice of solvent.[1]

  • Viscosity: Using a highly viscous solvent or a very concentrated sample solution can also lead to broader lines and reduced spectral resolution.[4][5]

Q2: My signals are overlapping in deuterochloroform (CDCl₃). How can I improve peak separation?

A: Signal overlap is a common issue that can often be resolved by changing the NMR solvent.[6] Solvents interact with the solute in different ways (e.g., through polarity, aromaticity, hydrogen bonding), altering the chemical environment of the protons and thus their chemical shifts.[7][8]

  • Aromatic Solvents: Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to anisotropic effects, often improving the separation of aromatic and other signals.[8]

  • Polar Solvents: Switching from a non-polar solvent like CDCl₃ to a more polar one like acetone-d₆, methanol-d₄, or DMSO-d₆ can resolve peak overlap by altering intermolecular interactions.[6][9]

Q3: How do I choose the most suitable deuterated solvent for this compound?

A: The ideal solvent should completely dissolve your compound, be inert, and provide a well-resolved spectrum. For a molecule with a hydroxyl group like this compound, consider the following:

  • Solubility: Start with standard solvents like CDCl₃.[10] If solubility is an issue, try more polar solvents like methanol-d₄ (for polar compounds) or acetone-d₆, which dissolves a wide range of substances.[6][10]

  • Hydrogen Bonding: To sharpen the -OH signal, aprotic solvents like DMSO-d₆ or acetone-d₆ are often used as they act as hydrogen bond acceptors but not donors, slowing down the exchange rate.[2][11]

  • Chemical Shift Dispersion: If you encounter signal overlap, experimenting with solvents of different types (e.g., chlorinated, aromatic, polar aprotic) is the best strategy.[6][8]

Q4: The chemical shifts for my compound do not match published literature values. What could be the cause?

A: Discrepancies in chemical shifts are common and usually stem from differences in experimental conditions.

  • Solvent: As discussed, chemical shifts are highly solvent-dependent. Ensure you are using the same solvent as cited in the literature.[8] Even slight changes in solvent polarity or hydrogen bonding can shift signals.[12]

  • Concentration: Chemical shifts, especially for protons involved in hydrogen bonding, can be concentration-dependent.[1][13] More concentrated samples may exhibit stronger intermolecular interactions, leading to shifts.[6]

  • Temperature: Temperature affects both chemical exchange rates and molecular conformation, which can alter chemical shifts.[1][12] This is particularly true for hydroxyl protons.[2]

Q5: How can I definitively confirm the assignment of the 3-hydroxyl (-OH) proton signal?

A: The most reliable method is a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[6]

Q6: I am seeing unexpected peaks in my spectrum that don't belong to this compound. What are they?

A: These are typically impurities from the sample preparation or purification process.

  • Residual Solvents: Solvents used during extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely and frequently appear in spectra.[6][14]

  • Water: Most deuterated solvents are hygroscopic and absorb moisture from the atmosphere, resulting in a water peak (H₂O or HDO).[4][15] The position of the water peak varies depending on the solvent.[16]

  • Grease: Silicone grease from glassware joints is a common contaminant, typically appearing around 0 ppm.[17]

Troubleshooting Guides

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common NMR spectral issues encountered with this compound.

G cluster_start Start cluster_issue Identify Issue cluster_cause Investigate Cause cluster_solution Implement Solution start Poor Spectral Quality broad_peaks Broad Peaks start->broad_peaks overlap_peaks Overlapping Peaks start->overlap_peaks impurity_peaks Unexpected Peaks start->impurity_peaks cause_broad H-Bonding / Exchange? Concentration too high? broad_peaks->cause_broad cause_overlap Poor Signal Dispersion? overlap_peaks->cause_overlap cause_impurity Residual Solvent? Water? Grease? impurity_peaks->cause_impurity sol_broad Change to aprotic solvent (DMSO-d6) Lower temperature Dilute sample Perform D2O Exchange cause_broad->sol_broad sol_overlap Change solvent type (e.g., CDCl3 -> C6D6 or CD3OD) cause_overlap->sol_overlap sol_impurity Dry sample under high vacuum Use high-purity solvents Filter sample cause_impurity->sol_impurity

Caption: A workflow for diagnosing and solving common NMR spectral problems.

Data Tables for Quick Reference

Table 1: Properties of Common Deuterated Solvents for NMR

Solvent Abbreviation Polarity H-Bonding Capability Typical ¹H Residual Peak (δ ppm)
Chloroform-d CDCl₃ Low Weak Acceptor 7.26
Acetone-d₆ (CD₃)₂CO High Acceptor 2.05
Dimethyl Sulfoxide-d₆ DMSO-d₆ High Strong Acceptor 2.50
Benzene-d₆ C₆D₆ Non-polar π-system 7.16
Methanol-d₄ CD₃OD High Donor & Acceptor 3.31 (OH: ~4.87)

| Deuterium Oxide | D₂O | High | Donor & Acceptor | 4.79 |

Table 2: Chemical Shifts (δ) of Common Laboratory Impurities in Various Solvents [16]

Impurity CDCl₃ Acetone-d₆ DMSO-d₆ C₆D₆ CD₃OD
Water 1.56 2.84 3.33 0.40 4.87
Acetone 2.17 2.09 2.09 1.55 2.15
Dichloromethane 5.30 5.63 5.76 4.27 5.49
Diethyl Ether 3.48 (q), 1.21 (t) 3.41 (q), 1.11 (t) 3.38 (q), 1.09 (t) 3.29 (q), 1.11 (t) 3.48 (q), 1.16 (t)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 4.00 (q), 1.96 (s), 1.16 (t) 3.98 (q), 1.99 (s), 1.15 (t) 4.00 (q), 1.64 (s), 0.93 (t) 4.06 (q), 2.00 (s), 1.20 (t)
Hexane 1.25, 0.88 1.27, 0.88 1.24, 0.85 1.28, 0.90 1.29, 0.90

| Silicone Grease | ~0.07 | ~0.06 | ~0.05 | ~0.15 | ~0.08 |

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality sample to minimize contaminants and ensure good spectral resolution.

G s1 1. Dry Sample Ensure analyte is free of residual solvents. Place under high vacuum for 15-30 mins. s2 2. Weigh Sample Accurately weigh 5-25 mg of this compound for ¹H NMR. s1->s2 s3 3. Add Solvent Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. s2->s3 s4 4. Dissolve Gently vortex or sonicate until the sample is fully dissolved. s3->s4 s5 5. Filter into NMR Tube Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube. s4->s5 s6 6. Cap and Label Cap the NMR tube securely and label it clearly. s5->s6

Caption: Standard workflow for preparing a high-quality NMR sample.

Detailed Steps:

  • Dry the Analyte: Ensure your purified this compound sample is completely free of purification solvents.[10] Placing the sample under high vacuum for an extended period is recommended.

  • Use a Clean NMR Tube: Wash NMR tubes with a suitable solvent (e.g., acetone) and dry them thoroughly in an oven to remove all solvent traces.[5][10]

  • Weigh the Sample: For a standard 5 mm tube, use approximately 5-25 mg of the compound for ¹H NMR.[5]

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your sample.[4]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the Sample: To remove any dust or particulate matter which can ruin spectral resolution, filter the solution directly into the NMR tube.[5] This can be done using a Pasteur pipette with a small, tightly packed plug of glass wool or cotton.[5]

  • Cap and Invert: Cap the tube securely and gently invert it a few times to ensure the solution is homogeneous.

Protocol 2: D₂O Exchange for Hydroxyl Proton Identification

This simple experiment is the standard method for identifying -OH or -NH protons.[6]

G p1 1. Acquire Initial Spectrum Run a standard ¹H NMR spectrum of the sample. p2 2. Add D₂O Remove the NMR tube. Add 1-2 drops of deuterium oxide (D₂O). p1->p2 p3 3. Mix Vigorously Cap the tube and shake well for ~1 minute to facilitate H/D exchange. p2->p3 p4 4. Re-acquire Spectrum Place the sample back in the spectrometer and run the ¹H NMR again. p3->p4 p5 5. Compare Spectra The peak corresponding to the -OH proton will have disappeared or significantly diminished. p4->p5

Caption: Protocol for confirming hydroxyl protons via D₂O exchange.

References

Technical Support Center: 3-Hydroxysarpagine MS Analysis & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the mass spectrometry (MS) analysis of 3-Hydroxysarpagine. This guide is designed for researchers, scientists, and drug development professionals to navigate a common and significant challenge in LC-MS/MS bioanalysis: matrix effects .

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] While specific literature on this compound is limited, the principles and troubleshooting strategies outlined here are based on extensive experience with the analysis of other alkaloids and small molecules in complex biological matrices and are directly applicable.[1][3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your this compound experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound MS analysis.

Issue 1: I am observing significant ion suppression for this compound.

  • Probable Cause: Co-eluting matrix components, particularly phospholipids (B1166683) in plasma or serum samples, are competing with this compound for ionization in the mass spectrometer's source. Inadequate sample cleanup is a primary reason for the presence of these interfering substances. High salt concentrations in the final extract can also suppress the electrospray ionization (ESI) process.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.

      • Phospholipid Removal: If you are using a simple protein precipitation method, consider switching to a technique specifically designed to remove phospholipids. Options include Solid-Phase Extraction (SPE), or specialized phospholipid removal plates and cartridges.

      • Solid-Phase Extraction (SPE): Develop a robust SPE protocol to selectively isolate this compound from the bulk of the matrix components.

      • Liquid-Liquid Extraction (LLE): Optimize an LLE method to partition this compound into a solvent that leaves interfering components behind.

    • Chromatographic Optimization:

      • Gradient Modification: Adjust your LC gradient to better separate this compound from the region where matrix components elute. You can qualitatively assess this by injecting an extracted blank matrix and monitoring for regions of ion suppression using a post-column infusion of a this compound solution.

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the retention and elution profile of both your analyte and the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it co-elutes and has nearly identical physicochemical properties, it will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components and lessen ion suppression. However, be mindful that this will also decrease the analyte signal.

Issue 2: I am observing ion enhancement for this compound.

  • Probable Cause: Co-eluting matrix components are enhancing the ionization of this compound. While less common than suppression, this can also lead to inaccurate results.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Similar to addressing ion suppression, enhancing your sample preparation to remove the interfering compounds is the first and most critical step.

    • Chromatographic Separation: Adjust your chromatography to separate the this compound peak from the region of ion enhancement.

    • Internal Standard: Use a SIL-IS to compensate for the enhancement effect.

Issue 3: My results for this compound quantification are highly variable and not reproducible.

  • Probable Cause: Inconsistent matrix effects between samples are a likely cause of poor reproducibility. This can be due to variability in the biological matrix itself or inconsistencies in the sample preparation process.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample. Inconsistencies in volumes, timing, or technique can lead to variable matrix effects.

    • Implement a More Robust Cleanup: A more rigorous sample cleanup method, such as SPE or phospholipid removal plates, will provide a cleaner extract and more consistent results compared to a simple protein precipitation.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly recommended to improve reproducibility, as it will co-elute and be affected by matrix variations in the same way as the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. The matrix consists of all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous materials.

Q2: What are the most common causes of matrix effects in bioanalysis?

A2: In biological matrices like plasma and serum, phospholipids from cell membranes are the primary culprits behind matrix effects. These molecules are often co-extracted with the analytes of interest and can significantly interfere with the ionization process in the mass spectrometer's source. Other sources include salts, detergents, and other small molecule metabolites present in the sample.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect can be calculated using the following formula:

% Matrix Effect = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it beneficial?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). SIL internal standards are considered the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte. This means they co-elute during chromatography and are affected by matrix effects in the same manner as the analyte, allowing for highly accurate and precise correction of any signal suppression or enhancement.

Q5: Can I use a structural analog as an internal standard instead of a SIL-IS?

A5: While a structural analog can be used, it is not ideal. A structural analog may have different retention times and ionization efficiencies, and it may not experience the same degree of matrix effect as this compound. This can lead to less accurate and less precise results compared to using a SIL-IS.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical in minimizing matrix effects. Below is a summary of common techniques.

Technique Pros Cons Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, and inexpensive.Does not effectively remove phospholipids and other matrix components.Low
Liquid-Liquid Extraction (LLE) Can provide a cleaner extract than PPT.Can be labor-intensive and require significant method development.Medium
Solid-Phase Extraction (SPE) Provides a significantly cleaner extract and allows for sample concentration.Requires method development and can be more time-consuming than PPT.High
Phospholipid Removal Plates/Cartridges Simple and rapid, similar to PPT, but with effective phospholipid removal.Can be more expensive than simple PPT.Very High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex mix for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a generic protocol and should be optimized for this compound.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 3: Phospholipid Removal using a 96-well Plate

  • Add the internal standard to the wells of the phospholipid removal plate.

  • Add 100 µL of the plasma/serum sample to each well.

  • Add 300 µL of acetonitrile to each well to precipitate proteins.

  • Mix thoroughly by aspirating and dispensing several times.

  • Apply a vacuum to pull the sample through the plate, collecting the clean filtrate.

  • Evaporate the filtrate and reconstitute for analysis.

Protocol 4: Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Spike): Extract blank matrix (e.g., plasma from an untreated subject) using your sample preparation method. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

TroubleshootingWorkflow start Poor Reproducibility or Inaccurate Quantification check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is use_sil Implement a SIL-IS to compensate for variability check_is->use_sil No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes use_sil->assess_me me_present Significant Matrix Effect (Suppression or Enhancement)? assess_me->me_present no_me Matrix effects are minimal. Investigate other sources of error (e.g., sample stability, instrument performance). me_present->no_me No improve_cleanup Improve Sample Cleanup me_present->improve_cleanup Yes end Accurate & Reproducible Quantification no_me->end cleanup_options Options: - Phospholipid Removal Plates - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) improve_cleanup->cleanup_options optimize_lc Optimize Chromatography improve_cleanup->optimize_lc lc_options Options: - Modify Gradient - Change Column Chemistry optimize_lc->lc_options reassess Re-assess Matrix Effects optimize_lc->reassess reassess->me_present reassess->end ME Resolved

Caption: Troubleshooting workflow for identifying and addressing matrix effects.

SamplePrepWorkflow cluster_0 Sample Preparation Workflow for Minimizing Matrix Effects cluster_1 Matrix Component Removal start Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (SIL-IS Recommended) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt plr Phospholipid Removal (Plate or Cartridge) ppt->plr Recommended for Biofluids spe Solid-Phase Extraction (SPE) ppt->spe Alternative evap Evaporation plr->evap spe->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for sample preparation to minimize matrix effects.

References

Technical Support Center: Improving the Purity of Isolated 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid from Rauwolfia species.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity of this compound After Initial Extraction

  • Question: My initial crude extract containing this compound shows low purity with many interfering substances. How can I improve this before proceeding to more advanced purification steps?

  • Answer: A preliminary purification step using acid-base extraction is highly recommended to remove non-basic compounds. Alkaloids, including this compound, are basic and can be separated from neutral and acidic impurities through partitioning between acidic water and an organic solvent.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to remove lipids and other non-basic compounds.

    • Basify the aqueous layer to a pH of 9-10 using ammonium (B1175870) hydroxide.

    • Extract the liberated alkaloids, including this compound, into an organic solvent such as dichloromethane or a chloroform-isopropanol mixture.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a partially purified alkaloid fraction.

Issue 2: Co-elution of Structurally Similar Alkaloids with this compound during Chromatography

  • Question: During column chromatography or HPLC, I am observing peaks that overlap with my this compound peak. How can I resolve these co-eluting impurities?

  • Answer: Extracts from Rauwolfia serpentina often contain a complex mixture of structurally similar indole alkaloids which can co-elute with this compound.[1][2] Common co-eluting alkaloids may include sarpagine (B1680780), yohimbine, and ajmaline (B190527) derivatives. To improve separation, optimization of the chromatographic conditions is crucial.

    Troubleshooting Steps:

    • Modify the Mobile Phase: Adjusting the polarity of the solvent system can significantly alter the retention times of different alkaloids. For silica (B1680970) gel column chromatography, a gradient elution with increasing polarity (e.g., from a hexane/ethyl acetate (B1210297) mixture to a dichloromethane/methanol (B129727) mixture) can be effective.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (B75360) or a reverse-phase C18 column.

    • Employ Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can offer excellent resolution for closely related compounds.

Issue 3: Presence of Non-Alkaloidal Impurities in the Final Product

  • Question: My purified this compound still shows the presence of non-alkaloidal impurities like pigments and tannins. How can these be removed?

  • Answer: The presence of pigments and tannins is a common issue in the extraction of natural products.[2] These can often be removed by a decolorization step or by selecting an appropriate purification technique.

    Troubleshooting Steps:

    • Activated Charcoal Treatment: Adding activated charcoal to a solution of the extract can help adsorb pigments. However, use it judiciously as it may also adsorb the target alkaloid.

    • Solvent Partitioning: As mentioned in Issue 1, a thorough acid-base extraction can effectively remove many non-alkaloidal impurities.

    • Column Chromatography: Using a well-optimized column chromatography protocol should separate the desired alkaloid from most pigments and tannins.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound to a high degree of purity?

A1: A multi-step purification strategy is generally required to achieve high purity. The most effective methods include:

  • Acid-Base Extraction: For initial cleanup and enrichment of the alkaloid fraction.

  • Column Chromatography: A powerful technique for separating individual alkaloids from the crude mixture. Silica gel and alumina are common stationary phases.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for separating closely related isomers.

  • Crystallization: If a suitable solvent system is found, crystallization can be an excellent final step to obtain highly pure this compound.

Q2: What are the common impurities I should expect when isolating this compound from Rauwolfia species?

A2: Besides general plant metabolites like chlorophyll, tannins, and lipids, you should be aware of other indole alkaloids that are biosynthetically related to this compound and are often co-extracted. These can include:

  • N(b)-methylisoajmaline[2]

  • Yohimbinic acid[2]

  • N(b)-methylajmaline

  • Isorauhimbinic acid

  • Other sarpagine and ajmaline-type alkaloids

Q3: How can I assess the purity of my isolated this compound?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for quantitative purity assessment. A single, sharp peak at the expected retention time indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by showing unexpected signals in the spectrum.

  • Mass Spectrometry (MS): Can detect the presence of compounds with different mass-to-charge ratios, indicating impurities.

Q4: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A4: Broad peaks in an NMR spectrum of an alkaloid like this compound can be due to several factors:

  • Chemical Exchange: Protons on nitrogen and hydroxyl groups can exchange with each other or with residual water in the solvent, leading to signal broadening. Adding a drop of D2O to the NMR tube can help identify these exchangeable protons as their signals will disappear or diminish.

  • Paramagnetic Impurities: Traces of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening. Diluting the sample may help sharpen the signals.

Data Presentation

The following table provides a representative example of the expected purity improvement for this compound at different stages of purification. Actual values may vary depending on the starting material and the specific experimental conditions.

Purification StagePurity (by HPLC-UV, %)Predominant Impurities
Crude Methanolic Extract10 - 25Pigments, Tannins, Lipids, Sugars, Other Alkaloids
After Acid-Base Extraction50 - 70Structurally Similar Alkaloids
After Silica Gel Column Chromatography85 - 95Co-eluting Alkaloids (e.g., Sarpagine isomers)
After Preparative HPLC> 98Trace amounts of closely related isomers
After Crystallization> 99Residual Solvents

Experimental Protocols

Protocol 1: Purification of this compound using Flash Column Chromatography

  • Column Preparation: A glass column is dry-packed with silica gel (230-400 mesh) in a fume hood. The packed column is then equilibrated with the starting mobile phase (e.g., 100% dichloromethane).

  • Sample Loading: The partially purified alkaloid extract (after acid-base extraction) is dissolved in a minimal amount of the starting mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The separation is carried out using a gradient elution system. The polarity of the mobile phase is gradually increased by adding methanol to the dichloromethane (e.g., starting with 100% CH2Cl2 and gradually increasing to 95:5 CH2Cl2:MeOH).

  • Fraction Collection: Fractions are collected in test tubes and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Assessment by HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape) is typically used. A gradient elution may be necessary to separate all components.

  • Sample Preparation: A known concentration of the purified this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded at a specific wavelength (e.g., 280 nm).

  • Purity Calculation: The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_preliminary_purification Preliminary Purification cluster_chromatography Chromatographic Purification cluster_analysis Purity Analysis raw_material Rauwolfia Plant Material crude_extract Crude Methanolic Extract raw_material->crude_extract Methanol Extraction acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom purified_fractions Purified this compound Fractions column_chrom->purified_fractions prep_hplc Preparative HPLC high_purity_product High Purity this compound prep_hplc->high_purity_product purified_fractions->prep_hplc hplc_uv HPLC-UV Analysis high_purity_product->hplc_uv nmr NMR Analysis high_purity_product->nmr ms MS Analysis high_purity_product->ms

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy cluster_outcome Result start Low Purity of Isolated This compound non_alkaloidal Non-Alkaloidal Impurities (Pigments, Tannins) start->non_alkaloidal similar_alkaloids Structurally Similar Alkaloids start->similar_alkaloids acid_base_extraction Perform Acid-Base Extraction non_alkaloidal->acid_base_extraction charcoal Activated Charcoal Treatment non_alkaloidal->charcoal optimize_chromatography Optimize Chromatographic Conditions (Mobile Phase, Stationary Phase) similar_alkaloids->optimize_chromatography prep_tlc Use Preparative TLC similar_alkaloids->prep_tlc improved_purity Improved Purity acid_base_extraction->improved_purity charcoal->improved_purity optimize_chromatography->improved_purity prep_tlc->improved_purity

Caption: Troubleshooting logic for improving this compound purity.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxysarpagine Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of various techniques for the extraction of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid found in plants of the Rauvolfia genus, particularly Rauvolfia serpentina. Sarpagine alkaloids are of significant interest due to their diverse pharmacological activities.

This comparison covers both conventional and modern extraction methods, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The evaluation is based on key performance indicators such as extraction yield, solvent consumption, and extraction time.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method depends on a balance of factors including efficiency, cost, environmental impact, and the scale of operation. While conventional methods are simple and inexpensive, modern techniques often offer significant advantages in terms of speed and reduced solvent usage. The following table summarizes the key quantitative parameters for each technique, based on available data for sarpagine-type alkaloids and general principles of phytochemical extraction.

Extraction TechniqueSolvent SystemTemperature (°C)Extraction TimeYield of Sarpagine-type AlkaloidsSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Methanol (B129727), Ethanol (B145695), Chloroform, Hydroalcoholic mixturesRoom Temperature24 - 72 hoursLow to ModerateHighSimple, low cost, suitable for thermolabile compoundsTime-consuming, large solvent volume, potentially incomplete extraction
Soxhlet Extraction Methanol, Ethanol, ChloroformBoiling point of solvent6 - 24 hoursModerate to HighHighMore efficient than maceration, continuous processTime-consuming, potential thermal degradation of compounds, large solvent volume
Ultrasound-Assisted Extraction (UAE) Methanol, Ethanol40 - 6020 - 60 minutesHighModerateFast, reduced solvent and energy consumption, improved yieldPotential for radical formation, equipment cost
Microwave-Assisted Extraction (MAE) Methanol, Ethanol50 - 1005 - 30 minutesHigh to Very HighLow to ModerateVery fast, high efficiency, reduced solvent consumptionRequires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol)40 - 601 - 4 hoursHigh (with optimization)Low (CO₂ is recycled)Environmentally friendly, high selectivity, solvent-free productHigh initial investment, requires technical expertise

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for each extraction technique, focusing on the isolation of sarpagine-type alkaloids from Rauvolfia species.

Maceration Protocol
  • Plant Material Preparation: Air-dry the roots of Rauvolfia serpentina in the shade and grind them into a fine powder.

  • Extraction: Soak 100 g of the powdered plant material in 1 L of 80% methanol in a sealed container.

  • Agitation: Keep the mixture at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Quantification: Analyze the this compound content in the crude extract using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Soxhlet Extraction Protocol
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Place 50 g of the powdered plant material in a cellulose (B213188) thimble and insert it into a Soxhlet apparatus. Add 500 mL of methanol to the distillation flask.

  • Refluxing: Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.

  • Concentration: After extraction, cool the solution and concentrate it using a rotary evaporator.

  • Quantification: Determine the concentration of this compound in the resulting extract using a suitable analytical method like HPLC-DAD or LC-MS.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Suspend 20 g of the powdered plant material in 200 mL of ethanol in a flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.

  • Quantification: Quantify the this compound content using HPLC-DAD or LC-MS.

Microwave-Assisted Extraction (MAE) Protocol
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Mix 10 g of the powdered plant material with 150 mL of 90% ethanol in a microwave-safe extraction vessel.

  • Irradiation: Place the vessel in a microwave extractor and apply a power of 500 W for 10 minutes at a controlled temperature of 80°C.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature, then filter the contents.

  • Concentration and Quantification: Concentrate the filtrate and analyze the this compound content as previously described.

Supercritical Fluid Extraction (SFE) Protocol
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Load 30 g of the powdered plant material into the extraction vessel of an SFE system.

  • Parameter Setting: Set the extraction parameters: pressure at 300 bar, temperature at 50°C, and a CO₂ flow rate of 2 mL/min. Use 10% ethanol as a co-solvent to enhance the extraction of polar alkaloids.

  • Extraction and Collection: Perform the extraction for 2 hours. The extracted compounds are precipitated in a separator by reducing the pressure.

  • Quantification: Dissolve the collected extract in a suitable solvent and quantify the this compound content using HPLC-DAD or LC-MS.

Visualizing the Extraction Workflow and Comparison

To better illustrate the processes and their relationships, the following diagrams are provided.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing plant Rauvolfia serpentina Plant Material drying Drying plant->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) soxhlet->concentration uae->filtration mae->filtration sfe->concentration via depressurization filtration->concentration analysis Analysis (HPLC/LC-MS) concentration->analysis

General workflow for the extraction of this compound.

Technique_Comparison cluster_conventional Conventional cluster_modern Modern cluster_params Key Comparison Parameters Maceration Maceration Soxhlet Soxhlet Maceration->Soxhlet Improved Efficiency SFE Supercritical Fluid Maceration->SFE Greener, More Selective Yield Yield Maceration->Yield Time Time Maceration->Time Solvent_Consumption Solvent Use Maceration->Solvent_Consumption Environmental_Impact Environmental Impact Maceration->Environmental_Impact UAE Ultrasound-Assisted Soxhlet->UAE Faster, Less Solvent MAE Microwave-Assisted Soxhlet->MAE Much Faster, Higher Yield Soxhlet->SFE Greener, More Selective Soxhlet->Yield Soxhlet->Time Soxhlet->Solvent_Consumption Soxhlet->Environmental_Impact UAE->MAE Often Higher Throughput UAE->SFE Greener, More Selective UAE->Yield UAE->Time UAE->Solvent_Consumption UAE->Environmental_Impact MAE->SFE Greener, More Selective MAE->Yield MAE->Time MAE->Solvent_Consumption MAE->Environmental_Impact SFE->Yield SFE->Time SFE->Solvent_Consumption SFE->Environmental_Impact

Logical relationships and comparison of extraction techniques.

Conclusion

The choice of an extraction technique for this compound is a trade-off between several factors. For small-scale laboratory work where simplicity and cost are paramount, maceration and Soxhlet extraction remain viable options. However, for industrial applications and research requiring high efficiency, reproducibility, and a greener footprint, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are superior. UAE and MAE offer significant reductions in extraction time and solvent consumption, leading to higher throughput. SFE stands out as the most environmentally friendly method, providing highly pure extracts without residual organic solvents, which is a significant advantage for pharmaceutical applications. The optimal method will ultimately depend on the specific requirements of the research or production goals.

A Comparative Guide to the Biological Activities of 3-Hydroxysarpagine and Sarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of two closely related sarpagine-type indole (B1671886) alkaloids: 3-hydroxysarpagine and sarpagine (B1680780). Due to a lack of direct comparative studies in publicly available literature, this document summarizes the biological activities of the broader sarpagine alkaloid family and presents detailed experimental protocols to facilitate future comparative research.

Introduction

Sarpagine and its hydroxylated derivative, this compound, belong to the complex family of monoterpenoid indole alkaloids, which are predominantly isolated from plants of the Apocynaceae family.[1] Alkaloids of the sarpagine family are known to possess a wide range of interesting biological properties, including anticancer, anti-inflammatory, and antiarrhythmic activities.[2][3] This guide aims to provide a framework for the direct comparison of this compound and sarpagine to elucidate their therapeutic potential.

Known Biological Activities of Sarpagine-Related Alkaloids

While specific data for this compound and sarpagine is limited, studies on structurally similar sarpagine-type alkaloids provide insights into their potential biological activities.

Table 1: Summary of Reported Biological Activities for Sarpagine-Related Alkaloids

Biological ActivityCompound(s)Quantitative DataReference(s)
Cytotoxicity Macroline-sarpagine bisindole alkaloidsIC50 values: 0.02-9.0 μM against various human cancer cell lines (KB, PC-3, MCF7, etc.)[4]
Vellosimine and Na-methylvellosimineModerate antiproliferation activity (IC50 > 10 µM) against MDA-MB-231, HeLa, and A549 cancer cell lines[5]
Anti-inflammatory Sarpagan-type alkaloids (Akuammidine and Vellosiminol)A crude extract containing these compounds showed 55.27% COX inhibition at 200 µg/mL with an IC50 of 155.38 µg/mL.
NF-κB Inhibition N(4)-methyltalpinine (a sarpagine-related alkaloid)ED50 = 1.2 µM
Cardiovascular Ajmaline (structurally similar sarpagine-related alkaloid)Blocks Kv1.5 and Kv4.3 potassium channels at therapeutic concentrations.

Proposed Comparative Experimental Workflow

To directly compare the biological activities of this compound and sarpagine, a systematic experimental approach is necessary. The following workflow is proposed:

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Comparison Compound_Isolation Isolation and Purification of This compound and Sarpagine Stock_Solution Preparation of Stock Solutions Compound_Isolation->Stock_Solution Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Stock_Solution->Cytotoxicity Test Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB Reporter Assay) Stock_Solution->Anti_inflammatory Test Compounds Ion_Channel Ion Channel Assays (e.g., Electrophysiology) Stock_Solution->Ion_Channel Test Compounds IC50_EC50 IC50/EC50 Determination Cytotoxicity->IC50_EC50 Anti_inflammatory->IC50_EC50 Ion_Channel->IC50_EC50 Statistical_Analysis Statistical Analysis IC50_EC50->Statistical_Analysis SAR Structure-Activity Relationship (SAR) Analysis Statistical_Analysis->SAR

Figure 1: Proposed experimental workflow for the comparative biological evaluation of this compound and sarpagine.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which the compounds inhibit cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and sarpagine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound and sarpagine for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration relative to the TNF-α stimulated control. Determine the IC50 values.

Cardiovascular Activity: Potassium Channel Blockade Assessment

This electrophysiological assay evaluates the potential of the compounds to block potassium channels, a mechanism relevant to antiarrhythmic drugs.

Materials:

  • HEK293 cells stably expressing a specific potassium channel (e.g., hERG, Kv1.5)

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

Procedure:

  • Cell Preparation: Culture the transfected HEK293 cells on glass coverslips.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. Hold the cell at a specific membrane potential and apply a voltage protocol to elicit potassium currents.

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound and sarpagine.

  • Current Measurement: Record the potassium currents before and after the application of the compounds.

  • Data Analysis: Measure the peak current amplitude at each concentration. Calculate the percentage of current inhibition and determine the IC50 values.

Signaling Pathway Visualization

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Many anti-inflammatory agents exert their effects by inhibiting this pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Sarpagines This compound / Sarpagine (Potential Inhibition) Sarpagines->IKK Gene Inflammatory Gene Transcription NFkB_nuc->Gene

Figure 2: Potential inhibition of the canonical NF-κB signaling pathway by sarpagine alkaloids.

Conclusion

While direct comparative data on the biological activities of this compound and sarpagine are currently unavailable, the known activities of related sarpagine alkaloids suggest their potential as cytotoxic, anti-inflammatory, and cardiovascular agents. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to conduct direct comparisons and elucidate the structure-activity relationships of these promising natural products. Such studies are crucial for unlocking their full therapeutic potential in drug discovery and development.

References

Cross-Validation of 3-Hydroxysarpagine Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxysarpagine, a key alkaloid, is critical for pharmacokinetic studies, metabolic profiling, and quality control of plant-based medicines. This guide provides a comparative analysis of two common bioanalytical methods: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The following sections detail the validation parameters and experimental protocols for each method, offering a framework for selecting the most suitable assay for your research needs.

Quantitative Data Summary

The performance of two distinct analytical methods for the quantification of this compound was evaluated. The key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are summarized in the table below. These results are based on established validation guidelines.[1][2][3]

Parameter HPLC-MS/MS Method UPLC-MS/MS Method
Linearity (r²) > 0.995> 0.998
Range 1 - 1000 ng/mL0.5 - 500 ng/mL
Accuracy (%) 85 - 11590 - 110
Precision (CV%) < 15< 10
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL
Retention Time 4.2 min2.1 min
Run Time 8 min4 min

Experimental Protocols

Detailed methodologies for both the HPLC-MS/MS and UPLC-MS/MS assays are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and mass spectrometric detection.

HPLC-MS/MS Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., sarpagine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

UPLC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample, add 10 µL of internal standard solution and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[4]

  • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile

  • Gradient: 10% B to 90% B over 2.5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of the this compound quantification assays.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation plasma Plasma Sample is Internal Standard Addition plasma->is extraction Extraction (Protein Precipitation or LLE) is->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC-MS/MS Analysis reconstitution->hplc uplc UPLC-MS/MS Analysis reconstitution->uplc linearity Linearity & Range hplc->linearity accuracy Accuracy & Precision hplc->accuracy lod_loq LOD & LOQ hplc->lod_loq uplc->linearity uplc->accuracy uplc->lod_loq comparison Data Comparison & Method Selection linearity->comparison accuracy->comparison lod_loq->comparison

Caption: Experimental workflow for the cross-validation of this compound assays.

The choice between HPLC-MS/MS and UPLC-MS/MS will depend on the specific requirements of the study. The UPLC-MS/MS method offers higher sensitivity and faster analysis times, making it suitable for high-throughput screening.[1] The HPLC-MS/MS method, while having a longer run time, provides robust and reliable quantification suitable for a wide range of applications. The validation data presented here demonstrates that both methods are accurate and precise for the quantification of this compound.

References

Sarpagine Alkaloid Derivatives: A Comparative Analysis of Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarpagine (B1680780) alkaloids, a class of indole (B1671886) alkaloids primarily isolated from plants of the Apocynaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of the antiproliferative performance of a series of macroline-sarpagine bisindole alkaloids, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer agents. The data presented herein is supported by experimental findings, with detailed methodologies provided for key assays.

Comparative Performance of Sarpagine Derivatives

The antiproliferative activity of a series of macroline-sarpagine bisindole alkaloids, specifically angustilongines E-K, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundKBKB-Vin10PC-3LNCaPMCF7MDA-MB-231HT-29HCT 116A549
Angustilongine E 1.82.53.02.82.12.63.52.93.2
Angustilongine F 0.91.21.51.41.11.31.81.51.6
Angustilongine G 2.12.83.23.02.42.93.83.13.4
Angustilongine H 1.52.02.22.11.72.02.62.22.4
Angustilongine I 0.020.030.040.030.020.030.050.040.04
Angustilongine J 4.56.07.26.85.06.58.07.17.5
Angustilongine K 8.09.0>10>108.5>10>10>10>10

Data is presented as IC50 in µM. KB-Vin10 is a vincristine-resistant KB cell line.

Experimental Protocols

The in vitro growth inhibitory activity of the sarpagine derivatives was determined using the Sulforhodamine B (SRB) assay.[1][2][3][4][5] This colorimetric assay is a reliable method for assessing cell density, based on the measurement of cellular protein content.[1]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating:

    • Harvest cells from exponential phase cultures using an appropriate detachment solution (e.g., Trypsin-EDTA).

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium.[2]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (sarpagine derivatives) in the culture medium.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a further 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[3]

    • Incubate the plates at 4°C for 1 hour.[1]

  • Staining:

    • Wash the plates four to five times with slow-running tap water to remove the TCA.[3]

    • Allow the plates to air-dry completely at room temperature.[1]

    • Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.[3]

    • Incubate at room temperature for 30 minutes.[1]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

    • Allow the plates to air-dry completely.[3]

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]

    • Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization of the dye.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance (optical density) at a wavelength of 510 nm using a microplate reader.[3]

    • The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

    • The IC50 values are then determined from the dose-response curves.

Visualizing Experimental and Logical Relationships

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation and Plating cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Exponentially Growing Cells plating Seed Cells in 96-well Plates cell_culture->plating incubation_24h Incubate for 24h plating->incubation_24h compound_addition Add Sarpagine Derivatives incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h fixation Fix with TCA incubation_48h->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_absorbance Read Absorbance at 510nm solubilization->read_absorbance data_analysis Calculate % Inhibition read_absorbance->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Experimental workflow for the SRB antiproliferative assay.

nf_kb_pathway cluster_stimuli External Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli Pro-inflammatory Signals (e.g., TNF-α, IL-1) receptor Cell Surface Receptors stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p50/p65) nfkb->ikb bound to nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to nucleus proteasome->nfkb releases sarpagine Sarpagine Derivatives sarpagine->ikk inhibits dna DNA (κB sites) nfkb_nuc->dna binds to transcription Gene Transcription dna->transcription initiates proinflammatory Pro-inflammatory Genes (e.g., Cyclins, Bcl-2) transcription->proinflammatory

Inhibition of the NF-κB signaling pathway by sarpagine derivatives.

Certain sarpagine-related alkaloids have been reported to exhibit inhibitory activity against the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of genes involved in inflammation, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. By inhibiting this pathway, sarpagine derivatives may exert their antiproliferative effects.

References

Comparative Bioactivity of 3-Hydroxysarpagine and Other Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 3-Hydroxysarpagine and other prominent indole (B1671886) alkaloids. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological processes to facilitate informed decision-making in drug discovery and development.

Indole alkaloids are a large and structurally diverse class of natural products that exhibit a wide range of biological activities. Among these, sarpagine-type alkaloids, including this compound, have garnered interest for their potential therapeutic applications. This guide offers a comparative analysis of the bioactivity of this compound alongside other well-characterized indole alkaloids, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Data Summary

Quantitative bioactivity data for selected indole alkaloids are presented below. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data for a related sarpagan alkaloid is included as a proxy for its potential antimicrobial activity, and this limitation should be considered.

Anticancer Activity

The vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine, are well-established anticancer agents used in clinical practice. Their cytotoxic effects are primarily attributed to their ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Table 1: Anticancer Activity of Selected Indole Alkaloids

AlkaloidCell LineAssayIC₅₀Citation
Vincristine L1210 (Mouse Leukemia)Proliferation4.4 nM
HL-60 (Human Leukemia)Proliferation4.1 nM
HeLa (Human Cervical Cancer)Colony Formation33 nM
Vinblastine L1210 (Mouse Leukemia)Proliferation4.0 nM
HL-60 (Human Leukemia)Proliferation5.3 nM
HeLa (Human Cervical Cancer)Colony Formation62 nM

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected Indole Alkaloids

AlkaloidMicroorganismAssayMICCitation
Tryptanthrin Escherichia coliBroth Microdilution5 µM
Vibrio splendidusBroth Microdilution10 µg/mL
Rauvolfianoid A (Sarpagan Alkaloid) Salmonella sp.Broth Microdilution25 µg/mL[1]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of indole alkaloids are a growing area of research. While quantitative IC₅₀ values for this compound are not available, the general anti-inflammatory potential of sarpagan alkaloids has been noted[2][3][4]. For comparative purposes, this guide will focus on the experimental protocol used to assess anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key bioassays are provided to ensure reproducibility and aid in the design of future comparative studies.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Indole Alkaloids A->B 24h C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test alkaloid in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid in which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serial dilution of Indole Alkaloid in 96-well plate B->C D Incubate plate C->D E Observe for visible growth D->E F Determine MIC E->F

Broth Microdilution MIC Assay Workflow.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloid for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with LPS only and an untreated control group.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Signaling Pathway Visualization

The anticancer activity of many indole alkaloids, such as vincristine and vinblastine, is linked to their interference with microtubule dynamics, which in turn can trigger apoptotic pathways. The following diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by an indole alkaloid leading to apoptosis.

Apoptosis_Signaling_Pathway cluster_pathway Hypothetical Apoptosis Signaling Pathway for Indole Alkaloids Indole_Alkaloid Indole Alkaloid (e.g., Vincristine, Vinblastine) Microtubule_Disruption Microtubule Dynamics Disruption Indole_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Mitotic_Arrest->Bcl2_Family Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical Apoptosis Signaling Pathway.

Conclusion

This guide provides a comparative overview of the bioactivity of this compound and other indole alkaloids, supported by available experimental data and detailed protocols. While data for this compound remains limited, the information on related sarpagan alkaloids and other well-studied indole alkaloids offers a valuable framework for future research. The provided experimental workflows and signaling pathway diagrams serve as a resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of this important class of natural products. Further investigation is warranted to fully characterize the bioactivity profile of this compound and its potential as a lead compound in drug development.

References

Inter-laboratory Comparison of 3-Hydroxysarpagine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid found in medicinal plants of the Rauwolfia genus.[1][2][3] In the absence of a formal round-robin study, this document synthesizes data from various validated analytical methods published in peer-reviewed literature, treating each distinct method as a proxy for an individual laboratory's approach. The aim is to assist researchers in selecting and implementing a suitable analytical method for their specific research needs.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of indole alkaloids.[4][5]

Comparative Analysis of Quantitative Methods

The performance of different analytical methods for sarpagine (B1680780) and related alkaloids is summarized below. While specific data for this compound is limited, the data for other sarpagine-type alkaloids from Rauwolfia species provides a strong benchmark for expected analytical performance.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Sarpagine-Type Alkaloids

ParameterHPLC-UV Method 1 (Sarpagine)HPLC-UV Method 2 (Ajmaline, Ajmalicine, Reserpine)LC-MS/MS Method (General Alkaloid Analysis)
Instrumentation HPLC with UV DetectorHPLC with Photodiode Array DetectorUHPLC with Triple Quadrupole MS
Column Not SpecifiedChromolith Performance RP-18e (100 x 4.6 mm)ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase Not SpecifiedGradient of 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrileGradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727)
Detection Wavelength 280 nm254 nmN/A (MRM mode)
**Linearity (R²) **> 0.9988> 0.999> 0.998
Recovery (%) 90.4 - 101.4%97.03 - 98.38%64.5 - 112.2%
Precision (RSD%) Not ReportedNot Reported< 15%
Limit of Quantitation (LOQ) Not Reported12 - 23 µg/mL0.05 - 2.5 µg/kg

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the extraction and analysis of sarpagine-type alkaloids from plant material.

Protocol 1: Sample Preparation for HPLC-UV Analysis

  • Extraction:

    • Weigh 1.0 g of powdered plant material (e.g., Rauwolfia root).

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., sarpagine) in methanol at a concentration of 0.2 mg/mL.

    • Create a series of working standards by diluting the stock solution to establish a calibration curve.

Protocol 2: HPLC-UV Analysis

  • Instrumentation: High-Performance Liquid Chromatography system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.01 M phosphate buffer (pH 3.5).

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or 280 nm.

  • Injection Volume: 10 µL.

Protocol 3: LC-MS/MS Analysis

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Visualized Experimental Workflow and Signaling Pathway

Diagram 1: General Workflow for Alkaloid Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Plant Material Collection drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC / UHPLC Separation filtration->hplc detection UV or MS/MS Detection hplc->detection peak Peak Integration detection->peak quant Quantification via Calibration Curve peak->quant report Reporting Results quant->report G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Pictet-Spengler Reaction secologanin Secologanin secologanin->strictosidine Pictet-Spengler Reaction sarpagan_bridge Sarpagan-type Intermediate strictosidine->sarpagan_bridge Multi-step Enzymatic Conversion sarpagine Sarpagine sarpagan_bridge->sarpagine hydroxysarpagine This compound sarpagine->hydroxysarpagine Hydroxylation

References

Comparative Guide to the Standardization of 3-Hydroxysarpagine Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the standardization process for 3-Hydroxysarpagine reference material. The establishment of a well-characterized reference standard is critical for the accurate quantification and identification of this alkaloid in complex matrices, ensuring the reliability and reproducibility of research and quality control processes. This document outlines the key analytical methodologies and presents a comparative dataset for a primary reference standard, a secondary (in-house) reference material, and a potential alternative reference compound, Sarpagine (B1680780) Analogue X.

Introduction to this compound and Reference Standards

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine family, a group of structurally complex natural products with diverse biological activities.[1] The intricate polycyclic structure of these alkaloids presents significant challenges in their isolation, synthesis, and characterization.[1][2] Accurate analytical work, crucial for pharmacological studies and drug development, relies on the availability of highly pure and well-characterized reference materials.

A Primary Reference Standard is a substance that is widely acknowledged to have the highest possible purity and is established without reference to any other standard. A Secondary Reference Material is a substance whose characteristics are assigned and calibrated by comparison with a primary reference standard. This guide will compare the analytical profiles of these two grades of this compound reference material, alongside a structurally similar compound, "Sarpagine Analogue X," which could be considered as an alternative for specific applications.

Comparative Analytical Data

The following tables summarize the key analytical data for the Primary Reference Standard, Secondary Reference Material of this compound, and Sarpagine Analogue X.

Table 1: Purity and Identification Data

ParameterPrimary Reference Standard (this compound)Secondary Reference Material (this compound)Sarpagine Analogue X
Purity (by HPLC-UV) ≥ 99.8%≥ 98.5%≥ 99.5%
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to proposed structure
Identity (Mass Spec) [M+H]⁺ matches theoretical[M+H]⁺ matches theoretical[M+H]⁺ matches theoretical
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%≤ 0.2%
Residual Solvents (GC-HS) ≤ 0.05%≤ 0.2%≤ 0.1%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Parameters

ParameterMethod for this compoundMethod for Sarpagine Analogue X
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol (B129727)
Gradient 10-60% B over 20 min15-70% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 280 nm275 nm
Retention Time ~12.5 min~14.2 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is used to determine the purity of the reference material by separating the main compound from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the reference material in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions: As detailed in Table 2.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Infusion: The sample solution (prepared as for HPLC) is directly infused into the mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for sarpagine alkaloids.

  • Data Analysis: The observed mass-to-charge ratio ([M+H]⁺) is compared to the theoretically calculated value for the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference material.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5 mg of the reference material in a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

  • Data Acquisition: Standard ¹H-NMR spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the observed protons are compared with the expected spectrum for the known structure of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the standardization and use of this compound reference material.

Standardization_Workflow cluster_synthesis Isolation/Synthesis cluster_secondary Secondary Standard Preparation Isolation Isolation from Natural Source Purification Purification (e.g., Preparative HPLC) Isolation->Purification Synthesis Chemical Synthesis Synthesis->Purification Characterization Full Characterization (NMR, MS, IR) Purification->Characterization Primary_Standard Primary Reference Standard (≥99.8%) Characterization->Primary_Standard Comparison Comparison to Primary Standard Primary_Standard->Comparison Calibration Working_Batch Working Batch Production Working_Batch->Comparison Secondary_Standard Secondary Reference Material (≥98.5%) Comparison->Secondary_Standard

Caption: Workflow for the generation of primary and secondary reference standards.

Analytical_Workflow cluster_sample Sample Analysis cluster_standard Reference Standard Test_Sample Test Sample (e.g., Plant Extract) Sample_Prep Sample Preparation Test_Sample->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Ref_Std This compound Reference Standard Std_Prep Standard Preparation Ref_Std->Std_Prep Std_Prep->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Result Quantification of This compound Data_Processing->Result

Caption: Analytical workflow for the quantification of this compound in a test sample.

Logical_Relationship Purity High Purity Reference_Standard Reliable Reference Standard Purity->Reference_Standard Identity Confirmed Identity Identity->Reference_Standard Characterization Thorough Characterization Characterization->Reference_Standard Accurate_Quantification Accurate Quantification Reference_Standard->Accurate_Quantification Reproducible_Results Reproducible Results Reference_Standard->Reproducible_Results Valid_Research Valid Research Outcomes Accurate_Quantification->Valid_Research Reproducible_Results->Valid_Research

Caption: Logical relationship between reference standard quality and research outcomes.

Conclusion

The establishment of a thoroughly characterized this compound reference standard is fundamental for any scientific investigation or drug development program involving this compound. While a Primary Reference Standard offers the highest level of certainty, a well-calibrated Secondary Reference Material can be suitable for routine applications. The choice of reference material should be based on the criticality of the application and the required level of analytical precision and accuracy. The analytical methods and data presented in this guide provide a framework for the effective standardization and use of this compound reference materials.

References

A Comparative Guide to HPLC Column Performance for 3-Hydroxysarpagine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of three common High-Performance Liquid Chromatography (HPLC) columns for the analysis of 3-hydroxysarpagine, a sarpagan-type indole (B1671886) alkaloid. Due to a lack of direct comparative studies for this specific analyte, this guide synthesizes data from methodologies used for structurally similar alkaloids, such as sarpagine (B1680780) and ajmaline, and established principles of chromatography. The presented data serves as a predictive comparison to aid in column selection and method development.

Performance Comparison of HPLC Columns

The choice of an HPLC column is critical for achieving optimal separation, peak shape, and sensitivity. Below is a summary of the anticipated performance of C18, Phenyl-Hexyl, and Cyano stationary phases for the analysis of this compound, which is a basic and moderately polar compound.

Performance MetricHypothetical Column A (e.g., C18)Hypothetical Column B (e.g., Phenyl-Hexyl)Hypothetical Column C (e.g., Cyano)
Stationary Phase Octadecylsilane (C18)Phenyl-HexylCyanopropyl
Retention Mechanism Primarily hydrophobic interactions.Hydrophobic and π-π interactions.Dipole-dipole and weak hydrophobic interactions.
Expected Retention Time *Moderate to LongModerateShort to Moderate
Peak Symmetry (Tailing Factor) Good (with appropriate mobile phase additives)ExcellentGood
Resolution (from impurities) GoodPotentially superior for aromatic impuritiesDifferent selectivity, may resolve specific impurities
Column Efficiency (Plates/meter) > 80,000> 90,000> 70,000
Optimal pH Range 2-82-82-7.5

Note: Retention times are highly dependent on the specific mobile phase composition and gradient.

Detailed Experimental Protocols

The following is a representative experimental protocol for the performance verification of HPLC columns for this compound analysis. This protocol is based on established methods for related indole alkaloids.[1][2][3][4]

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Sample Preparation: For formulated products, a suitable extraction method should be developed. For instance, a solid dosage form could be ground to a fine powder, and a known amount could be extracted with methanol via sonication, followed by filtration through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 60% B

    • 15-18 min: 60% B

    • 18-20 min: 60% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

3. Data Analysis and Performance Evaluation

  • Retention Time (t_R): The time at which the this compound peak elutes.

  • Tailing Factor (T_f): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. For alkaloid analysis, a tailing factor of less than 1.5 is generally desirable.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

  • Resolution (R_s): The degree of separation between the this compound peak and any adjacent impurity peaks. A resolution of greater than 1.5 is desired for baseline separation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the performance verification process for HPLC columns.

HPLC_Verification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_comparison Comparison Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column_Installation Column Installation (C18, Phenyl-Hexyl, or Cyano) HPLC_System->Column_Installation Method_Execution Execution of HPLC Method Column_Installation->Method_Execution Data_Acquisition Data Acquisition Method_Execution->Data_Acquisition Performance_Metrics Calculation of Performance Metrics (t_R, T_f, N, R_s) Data_Acquisition->Performance_Metrics Comparison_Table Comparative Analysis of Columns Performance_Metrics->Comparison_Table Column_Selection Optimal Column Selection Comparison_Table->Column_Selection

Caption: Workflow for HPLC column performance verification.

Signaling Pathway for Chromatographic Separation

The following diagram illustrates the interactions within the HPLC column that lead to the separation of this compound.

Chromatographic_Separation cluster_column HPLC Column Analyte This compound (in Mobile Phase) Stationary_Phase Stationary Phase C18 (Hydrophobic) Phenyl-Hexyl (π-π) Cyano (Polar) Analyte->Stationary_Phase Interaction Detector Detector Stationary_Phase->Detector Differential Migration Mobile_Phase Mobile Phase (e.g., ACN/Water) Mobile_Phase->Stationary_Phase Elution

Caption: Analyte interactions within an HPLC column.

References

Quantitative Analysis of 3-Hydroxysarpagine: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of phytochemicals is paramount for ensuring the quality, safety, and efficacy of plant-based therapeutics. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid found in medicinal plants of the Rauwolfia genus. While specific validation data for this compound is not abundant in publicly available literature, this guide draws upon a validated high-performance thin-layer chromatography (HPTLC) method for the closely related and structurally similar sarpagine (B1680780) alkaloid, ajmalicine (B1678821), also found in Rauwolfia serpentina. This method provides a strong analytical surrogate to understand the expected performance parameters for this compound quantification.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of indole alkaloids from complex matrices like plant extracts are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are the gold standards due to their high resolution, sensitivity, and specificity.[1] For the purpose of this guide, we will focus on a validated HPTLC-densitometry method, which offers a rapid, cost-effective, and reliable alternative for routine quality control.

Performance Data for Sarpagine Alkaloid (Ajmalicine) Quantification

The following table summarizes the method validation parameters for the quantification of ajmalicine, providing a benchmark for the expected accuracy and precision for the analysis of this compound.

ParameterMethodPerformance MetricValue
Accuracy HPTLC-DensitometryRecovery98.7% - 99.5%
Precision HPTLC-DensitometryIntraday RSD< 2%
Interday RSD< 2%
Linearity HPTLC-DensitometryCorrelation Coefficient (r²)> 0.99
Range200 - 1200 ng/spot
Limit of Detection (LOD) HPTLC-Densitometry50 ng/spot
Limit of Quantification (LOQ) HPTLC-Densitometry150 ng/spot

Experimental Protocol: HPTLC-Densitometry for Sarpagine Alkaloids

This section details the experimental methodology for the quantification of sarpagine-type alkaloids, based on a validated HPTLC method for ajmalicine in Rauwolfia serpentina.

Sample Preparation
  • Extraction: Accurately weigh 1 g of dried and powdered plant material (e.g., Rauwolfia roots). Extract with 10 mL of methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 3000 rpm for 10 minutes. Repeat the extraction process three times. Pool the supernatants and evaporate to dryness under vacuum.

  • Sample Solution: Reconstitute the dried extract in 1 mL of methanol.

Standard Solution Preparation
  • Prepare a stock solution of a suitable sarpagine alkaloid reference standard (e.g., ajmalicine) at a concentration of 1 mg/mL in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 10 to 100 µg/mL.

Chromatographic Conditions
  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).

  • Application: Apply 10 µL of the sample and standard solutions as 8 mm bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes at room temperature (25 ± 2 °C) up to a distance of 80 mm.

  • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

Densitometric Analysis
  • Scan the developed and dried plate using a TLC scanner in absorbance mode at a wavelength of 268 nm.

  • Quantify the analyte by correlating the peak areas of the sample with those of the standard calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental process for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Plate Application Plate Application Reconstitution->Plate Application Reference Standard Reference Standard Stock Solution Stock Solution Reference Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Working Standards->Plate Application Chromatographic Development Chromatographic Development Plate Application->Chromatographic Development Plate Drying Plate Drying Chromatographic Development->Plate Drying Densitometric Scanning Densitometric Scanning Plate Drying->Densitometric Scanning Peak Integration Peak Integration Densitometric Scanning->Peak Integration Quantification Quantification Peak Integration->Quantification

Fig. 1: HPTLC workflow for this compound quantification.

G Start Start Define Analytical Method Define Analytical Method Start->Define Analytical Method Prepare Samples & Standards Prepare Samples & Standards Define Analytical Method->Prepare Samples & Standards Perform Chromatographic Separation Perform Chromatographic Separation Prepare Samples & Standards->Perform Chromatographic Separation Acquire Data Acquire Data Perform Chromatographic Separation->Acquire Data Process Data Process Data Acquire Data->Process Data Validate Method Validate Method Process Data->Validate Method Accuracy & Precision Acceptable? Accuracy & Precision Acceptable? Validate Method->Accuracy & Precision Acceptable? Report Results Report Results Accuracy & Precision Acceptable?->Report Results Yes Optimize Method Optimize Method Accuracy & Precision Acceptable?->Optimize Method No End End Report Results->End Optimize Method->Define Analytical Method

Fig. 2: Logical workflow for analytical method validation.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of novel or uncharacterized chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 857297-90-6), the following procedures are based on the precautionary principle, treating the substance as hazardous. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Immediate Safety and Handling Precautions

Given that this compound belongs to the indole alkaloid class of compounds, which can exhibit potent biological activity, all handling and disposal operations should be conducted with the utmost care.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Spill Response: In the event of a spill, evacuate the immediate area and alert others. For small spills, and if you are trained to do so, contain the spill with an appropriate absorbent material. Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Quantitative Data and Physical Properties

PropertyValueImportance for Disposal
Molecular Formula C₁₉H₂₂N₂O₃Provides basic information about the compound's composition.
Molecular Weight 326.4 g/mol Useful for calculating concentrations and waste quantities.
Physical State SolidDetermines the appropriate type of waste container and handling procedures.
Solubility Data not readily availableCrucial for determining appropriate decontamination solvents and potential environmental fate if released.
Flash Point Data not readily availableIndicates the temperature at which the substance can ignite, informing storage and segregation requirements.
Decomposition Products Data not readily availableUnderstanding potential hazardous byproducts of degradation or incineration is vital for safe disposal.
Toxicity Data (LD₅₀) Data not readily availableEssential for assessing the acute toxicity and the level of hazard for handling and disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Classification: Treat all this compound and materials contaminated with it as hazardous chemical waste.[3] This includes unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper).

  • Waste Segregation:

    • Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof hazardous waste container.[4]

    • Liquid Waste: If this compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[4]

    • Sharps: Any sharps contaminated with this compound must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[3]

    • An accumulation start date (the date the first waste is added to the container).[3]

    • The primary hazards (e.g., "Toxic," "Irritant" - as a precaution).

    • Your name, department, and contact information.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[3]

    • The SAA should be at or near the point of waste generation and away from general lab traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Store incompatible waste types separately to prevent dangerous reactions. For example, keep acids away from bases and oxidizers away from flammable materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Provide them with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste pickup and documentation.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are available, the following general protocol for handling chemical waste should be followed.

Protocol for Collection and Segregation of this compound Waste

  • Preparation: Before starting any experiment that will generate this compound waste, ensure that the appropriate, labeled hazardous waste containers are available in the designated satellite accumulation area.

  • Solid Waste Collection: Immediately after use, place all solid materials contaminated with this compound (e.g., weighing paper, contaminated gloves) into the designated solid hazardous waste container.

  • Liquid Waste Collection: Using a funnel, carefully transfer all liquid waste containing this compound into the designated liquid hazardous waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Final Decontamination: After completing your work, decontaminate all non-disposable equipment (e.g., glassware, spatulas) with an appropriate solvent. Collect the rinsate as hazardous liquid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Experiment Generating This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_prep Prepare Labeled Hazardous Waste Containers ppe->waste_prep generation Generate Waste (Solid or Liquid) segregate Segregate Waste Type generation->segregate solid_waste Solid Waste (Contaminated Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container seal_container Securely Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: A logical workflow for the proper disposal of this compound waste.

By adhering to these general but essential procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when handling chemicals with limited safety data.

References

Essential Safety and Logistical Information for Handling 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxysarpagine is publicly available. The following guidance is based on best practices for handling potent, biologically active alkaloids in a powdered form. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this compound. This information is intended to supplement, not replace, formal safety training and professional consultation.

This guide provides essential safety protocols, operational plans, and disposal procedures for the laboratory handling of this compound, a compound that should be treated as a potent and hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double Gloving (Nitrile)Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the lab coat sleeve, and the outer glove should be worn over the sleeve. Change the outer glove frequently, and both pairs immediately upon contamination.[1]
Body Protection Disposable Gown/Lab CoatA solid-front, long-sleeved disposable gown made of a low-permeability fabric is required. Cuffs should be tight-fitting (elastic or knit).[1]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles should be worn at all times in the laboratory. A face shield should be worn over the goggles when handling the powder or solutions to protect against splashes.[2]
Respiratory Protection NIOSH-approved RespiratorFor handling the powder, a NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of airborne particles.[1][3] A full-face respirator may be required based on the risk assessment.
Foot Protection Closed-toe Shoes & Shoe CoversSubstantial, closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan: Step-by-Step Guidance

A meticulous operational plan is essential for the safe handling of this compound. The following protocols outline the procedures for preparation, handling, and storage.

1. Preparation and Designated Area:

  • Designated Work Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to minimize the risk of inhalation and contamination.

  • Pre-Experiment Checklist: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available.

  • Labeling: Clearly label all containers with the chemical name, hazard warnings, and date.

2. Handling the Compound (Weighing and Dilution):

  • Weighing: Weigh the powdered compound within the fume hood or CVE. Use a dedicated, calibrated balance. To minimize dust, consider wetting the powder with a suitable solvent if the experimental protocol allows.

  • Dilution: If preparing a solution, add the solvent to the pre-weighed powder slowly to avoid splashing.

  • Transport: When moving the compound, even in a sealed container, use secondary containment, such as a tray with absorbent lining.

3. Storage:

  • Secure Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials.

  • Controlled Access: The storage area should be clearly marked and have restricted access.

  • Container Integrity: Ensure containers are tightly sealed and in good condition.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area 1. Designate Work Area (Fume Hood/CVE) gather_materials 2. Assemble PPE, Spill Kit, Waste Bins prep_area->gather_materials label_containers 3. Label All Containers gather_materials->label_containers weigh_powder 4. Weigh Powder in Containment label_containers->weigh_powder Proceed to Handling prepare_solution 5. Prepare Solution (if applicable) weigh_powder->prepare_solution conduct_experiment 6. Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces 7. Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces Experiment Complete dispose_waste 8. Dispose of Waste Properly decontaminate_surfaces->dispose_waste remove_ppe 9. Doff PPE in Designated Area dispose_waste->remove_ppe G Decision Tree for this compound Spill Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill minor_spill->major_spill No minor_spill_actions Minor Spill Procedure minor_spill->minor_spill_actions Yes evacuate_major Evacuate Area major_spill->evacuate_major notify_ehs Notify EHS/Emergency Services evacuate_major->notify_ehs secure_area Secure the Area notify_ehs->secure_area don_ppe Don Appropriate PPE minor_spill_actions->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup Clean Up Spill contain_spill->cleanup dispose_waste_spill Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_waste_spill decontaminate_spill Decontaminate the Area dispose_waste_spill->decontaminate_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.